molecular formula C9H8N2O B119962 3-(1,3-Oxazol-5-yl)aniline CAS No. 157837-31-5

3-(1,3-Oxazol-5-yl)aniline

Cat. No.: B119962
CAS No.: 157837-31-5
M. Wt: 160.17 g/mol
InChI Key: AIELNJDAOGTASK-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-yl)aniline is a versatile chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates both an aniline moiety and a 1,3-oxazole ring, making it a valuable scaffold for constructing novel chemical entities with potential biological activity. The 1,3-oxazole ring is a privileged structure in drug discovery, known to contribute to a wide range of pharmacological properties. Research into oxazole derivatives has demonstrated their significance as core structures in compounds with documented antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . Furthermore, recent scientific advancements highlight the application of oxazole-based compounds as potent radical-trapping antioxidants, showing promise in the inhibition of ferroptosis—a form of regulated cell death implicated in neurodegenerative diseases . The presence of the aniline functional group provides a reactive handle for further synthetic elaboration, allowing researchers to link the oxazole core to other pharmacologically relevant fragments through amide bond formation or nucleophilic substitution reactions. This compound is well-suited for the synthesis of more complex pseudo-peptidic molecules and heterocyclic systems, which are often explored for their enhanced drug-like properties and target specificity . Ionic liquids, recognized as green and sustainable catalysts, have been effectively employed in the synthesis of aromatic five-membered nitrogen heterocycles like oxazoles, underscoring the contemporary relevance of this structural class in synthetic chemistry . This product is intended for use in these and other investigational contexts to support the development of new therapeutic candidates and functional materials.

Properties

IUPAC Name

3-(1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELNJDAOGTASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372304
Record name 3-(1,3-oxazol-5-yl)aniline
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157837-31-5
Record name 3-(1,3-oxazol-5-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-oxazol-5-yl)aniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Oxazol-5-yl)aniline is a heterocyclic aromatic amine with a molecular structure incorporating both an aniline and an oxazole ring. This unique combination of functional groups imparts a range of chemical properties that make it a molecule of interest in medicinal chemistry and materials science. The presence of the nitrogen-containing aniline group and the five-membered oxazole ring with its nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, metal coordination, and various chemical reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in the public domain, a combination of data from its isomer, 4-(1,3-oxazol-5-yl)aniline, and predictions based on its chemical structure allows for a reliable estimation of its properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)4-(1,3-Oxazol-5-yl)aniline (Experimental/Predicted)Aniline (Experimental)
Molecular Formula C₉H₈N₂OC₉H₈N₂O[1]C₆H₇N
Molecular Weight 160.17 g/mol 160.17 g/mol [1]93.13 g/mol
Melting Point Not available150 °C[2]-6 °C
Boiling Point ~318.7 °C318.7 ± 17.0 °C[2]184.1 °C
Density ~1.2 g/cm³1.204 ± 0.06 g/cm³[2]1.022 g/mL
pKa (of the anilinium ion) ~3.53.46 ± 0.10[2]4.63
LogP Not available1.3[1]0.9
Solubility Expected to be slightly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.Soluble in organic solvents.Slightly soluble in water (3.6 g/100 mL at 20 °C); miscible with most organic solvents.

Spectral Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Peaks/Signals
¹H NMR - Aromatic protons on the aniline ring: δ 6.5-7.5 ppm (multiplets) - Protons on the oxazole ring: δ 7.0-8.5 ppm (singlets) - Amine (-NH₂) protons: δ 3.5-4.5 ppm (broad singlet)[3]
¹³C NMR - Aromatic carbons of the aniline ring: δ 110-150 ppm - Carbons of the oxazole ring: δ 120-160 ppm[4]
FT-IR (cm⁻¹) - N-H stretching (aniline): 3300-3500 (two bands) - C-H stretching (aromatic): 3000-3100 - C=N stretching (oxazole): ~1650 - C=C stretching (aromatic): 1450-1600 - C-O stretching (oxazole): 1000-1300[5][6]
Mass Spectrometry (EI) - Molecular ion (M⁺) peak at m/z = 160 - Fragmentation of the oxazole ring leading to characteristic ions. - Loss of HCN or CO from the oxazole ring.[7][8][9]

Experimental Protocols

Synthesis of this compound via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10][11][12][13] A plausible synthetic route to this compound involves the reaction of 3-aminobenzaldehyde with TosMIC, followed by the reduction of a nitro group if starting from 3-nitrobenzaldehyde.

Reaction Scheme:

G cluster_0 Van Leusen Oxazole Synthesis A 3-Aminobenzaldehyde E This compound A->E B Tosylmethyl isocyanide (TosMIC) B->E C Base (e.g., K₂CO₃) D Solvent (e.g., Methanol)

Figure 1: General scheme for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization Workflow

G Start Synthesized Compound TLC Thin-Layer Chromatography (TLC) - Purity Check Start->TLC Purification Column Chromatography - Purification TLC->Purification Structure_Elucidation Spectroscopic Analysis Purification->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation Structure_Elucidation->NMR MS Mass Spectrometry - Molecular Weight Confirmation Structure_Elucidation->MS IR FT-IR Spectroscopy - Functional Group Identification Structure_Elucidation->IR Final_Product Pure this compound NMR->Final_Product MS->Final_Product IR->Final_Product

Figure 2: Workflow for the purification and characterization of this compound.

Potential Biological Activity and Applications

While direct studies on the biological activity of this compound are scarce, the oxazole and aniline moieties are present in numerous biologically active compounds.

  • Anticancer Activity: Many oxazole-containing compounds have demonstrated potent anticancer properties.[14][15][16] They can act through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division. The aniline scaffold is also a common feature in many anticancer agents. Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs.

  • Enzyme Inhibition: The heterocyclic nature of the oxazole ring and the presence of the amine group in the aniline moiety make this compound a potential candidate for enzyme inhibition. For instance, some oxadiazole derivatives, which are structurally related to oxazoles, have shown inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases.[17]

  • Corrosion Inhibition: A study has investigated this compound as a corrosion inhibitor for mild steel in acidic solutions. The compound was found to exhibit significant inhibition efficiency, which is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer.[18][19]

G cluster_0 Potential Biological Activities Compound This compound Anticancer Anticancer Activity (e.g., Tubulin Inhibition) Compound->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., MAO) Compound->Enzyme_Inhibition Corrosion_Inhibition Corrosion Inhibition Compound->Corrosion_Inhibition

Figure 3: Potential applications and biological activities of this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the properties of aniline and other related aromatic amines, it should be handled with care. Aniline is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry and materials science. While comprehensive experimental data is still needed, this guide provides a thorough overview of its predicted chemical properties, a reliable synthetic protocol, and an exploration of its potential biological activities based on its structural motifs. Further research into this compound and its derivatives is warranted to fully elucidate its properties and unlock its potential for various applications.

References

Technical Guide: 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157837-31-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-oxazol-5-yl)aniline, a heterocyclic amine with significant potential in industrial and medicinal chemistry. This document outlines its chemical identity, synthesis, and known applications, with a focus on its role as a corrosion inhibitor. It also explores the potential biological activities of the broader oxazole class of compounds.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring a central aniline ring substituted at the meta-position with a 5-membered oxazole heterocycle.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 157837-31-5
Molecular Formula C₉H₈N₂O
Molecular Weight 160.18 g/mol
Appearance Not specified (likely solid)
Purity Reagent Grade
Family Heterocyclic Building Blocks

Synthesis

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the reaction of 3-aminobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield this compound.

Materials:

  • 3-Aminobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in methanol or THF (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TosMIC (1.0-1.2 eq).

  • Base Addition: Add potassium carbonate (2.0-3.0 eq) to the mixture. The use of a stronger base like potassium tert-butoxide in an aprotic solvent like THF at low temperatures may also be effective.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (or ethyl acetate) and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Industrial Application: Corrosion Inhibition

A significant application of this compound (referred to as 3-OYA in the study) is as a highly efficient corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid (HCl) solution[1].

Quantitative Data: Inhibition Efficiency

The corrosion inhibition performance of 3-OYA was evaluated using various techniques, demonstrating a strong dependence on both concentration and temperature[1].

Table 2: Corrosion Inhibition Efficiency of 3-OYA on Mild Steel in 1 M HCl

Concentration (mM)Temperature (°C)Inhibition Efficiency (%)
0.05Not specified93.5[1]
0.13085.2
0.23088.9
0.33090.1
0.43091.5
0.53093.5
0.54088.7
0.55082.3
0.56075.1

Data extracted from a study by R. El-Haddad et al. (2023).[1]

The data indicates that inhibition efficiency increases with inhibitor concentration but decreases with rising temperature[1]. The adsorption of the inhibitor on the steel surface follows the Langmuir adsorption isotherm, suggesting a monolayer formation. The calculated Gibbs free energy of adsorption (ΔG°ₐₒₛ) indicates a mixed mechanism involving both physisorption and chemisorption[1].

Experimental Protocols: Corrosion Studies

The following protocols are based on the methodologies described for evaluating 3-OYA as a corrosion inhibitor[1].

3.2.1 Weight-Loss Method

  • Specimen Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with emery papers of decreasing grit size, wash with distilled water and acetone, and dry.

  • Immersion: Weigh the prepared coupons accurately. Immerse them in 1 M HCl solution without and with various concentrations of 3-OYA.

  • Incubation: Maintain the solutions at a constant temperature (e.g., 30 °C) for a specified immersion period (e.g., 24 hours).

  • Analysis: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.

3.2.2 Electrochemical Measurements (Potentiodynamic Polarization & EIS)

  • Electrochemical Cell: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra over a frequency range (e.g., 100 kHz to 10 mHz) by applying a small amplitude AC signal (e.g., 10 mV) at the OCP.

  • Potentiodynamic Polarization: After EIS, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Analyze the polarization curves to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Analyze the EIS data using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Potential Biological Activities

While specific biological data for this compound is limited, the 1,3-oxazole scaffold is a known pharmacophore present in numerous biologically active compounds. This suggests potential avenues for research into its medicinal properties.

Anticancer Activity

Many 1,3-oxazole derivatives have been reported to possess potent anticancer properties, acting through various mechanisms. One notable mechanism for a class of 1,3-oxazole sulfonamides is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The oxazole ring is a core component of several natural and synthetic compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to the application and potential mechanism of action of this compound.

Corrosion_Inhibition_Mechanism cluster_surface Mild Steel Surface (Fe) 3-OYA This compound (Inhibitor) Fe_surface Fe 3-OYA->Fe_surface Adsorption (Physisorption & Chemisorption) H+ H+ H+->Fe_surface Corrosion Attack Cl- Cl⁻

Caption: Proposed mechanism of corrosion inhibition by this compound.

Corrosion_Study_Workflow cluster_methods Evaluation Methods cluster_electrochem start Start: Prepare Mild Steel Coupons prepare_solutions Prepare 1 M HCl with varying concentrations of 3-OYA start->prepare_solutions weight_loss Weight-Loss Test (24h immersion) prepare_solutions->weight_loss electrochemical Electrochemical Tests prepare_solutions->electrochemical analyze Analyze Data: - Corrosion Rate (CR) - Inhibition Efficiency (IE%) - Rct, Cdl, icorr weight_loss->analyze ocp Stabilize at OCP electrochemical->ocp eis Perform EIS ocp->eis pdp Perform Potentiodynamic Polarization eis->pdp pdp->analyze end End: Characterize Inhibitor Performance analyze->end

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Tubulin_Polymerization_Inhibition Oxazole_Compound 1,3-Oxazole Derivative (e.g., Sulfonamide) Tubulin αβ-Tubulin Dimers Oxazole_Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Oxazole_Compound->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Disruption of Mitotic Spindle

Caption: General mechanism of tubulin polymerization inhibition by some oxazole compounds.

References

In-Depth Technical Guide to the Molecular Structure of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-(1,3-oxazol-5-yl)aniline. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Identifiers

This compound is an aromatic organic compound featuring a central aniline ring substituted at the meta position with a five-membered oxazole ring. The oxazole ring, a heterocyclic motif containing both oxygen and nitrogen, is attached via its 5-position to the 3-position of the aniline moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular Formula C₉H₈N₂O
Molecular Weight 160.18 g/mol
Canonical SMILES C1=CC(=CC(=C1)N)C2=CN=CO2
InChI InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2
InChIKey AIELNJDAOGTASK-UHFFFAOYSA-N
CAS Number 157837-31-5

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XlogP 1.3PubChem
Monoisotopic Mass 160.06366 Da
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 55.1 ŲPubChem

Experimental Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups—aniline and oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and oxazole rings. The protons on the aniline ring will exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the oxazole ring will also appear in the aromatic region, with the C2-H proton being the most downfield shifted due to the influence of the adjacent oxygen and nitrogen atoms. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals. The carbons of the aniline ring will resonate in the δ 110-150 ppm range. The carbons of the oxazole ring are expected at approximately δ 120-160 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

  • N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region from the oxazole and aniline rings.

  • C-O-C stretching: Bands in the 1000-1300 cm⁻¹ region, indicative of the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the cleavage of the oxazole ring and the loss of small neutral molecules.

Synthesis and Experimental Protocols

A general synthetic route to this compound can be conceptualized based on established methods for the synthesis of oxazole and aniline derivatives. A plausible approach is outlined below.

Synthesis_Workflow A 3-Nitrobenzaldehyde C 3-(1,3-Oxazol-5-yl)-1-nitrobenzene A->C Van Leusen Reaction B Tosylmethyl isocyanide (TosMIC) B->C E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) D->E

A plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of this compound

  • Step 1: Synthesis of 3-(1,3-Oxazol-5-yl)-1-nitrobenzene (Van Leusen Reaction)

    • To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., methanol), add an equimolar amount of tosylmethyl isocyanide (TosMIC).

    • Add a base (e.g., potassium carbonate) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-(1,3-oxazol-5-yl)-1-nitrobenzene.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the 3-(1,3-oxazol-5-yl)-1-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent. Common methods include:

      • Tin(II) chloride: Add an excess of SnCl₂·2H₂O and heat the mixture under reflux in the presence of concentrated HCl.

      • Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C).

    • After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Applications and Biological Activity

Recent studies have highlighted the potential of this compound as a highly efficient corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to the formation of a protective adsorption layer on the metal surface, which involves both physical and chemical adsorption mechanisms. The presence of the oxazole ring and the aniline moiety provides multiple sites for interaction with the metal surface, enhancing its inhibitory performance.

The oxazole motif is a key structural component in numerous biologically active compounds, including natural products and synthetic drugs. Derivatives of benzoxazole, a related heterocyclic system, have been investigated for their antimicrobial and anticancer properties. While specific biological activities for this compound are not extensively documented, its structural features suggest it could be a valuable scaffold for the development of novel therapeutic agents.

Logical Relationships in Characterization

The characterization of a synthesized compound follows a logical progression to confirm its identity and purity.

Characterization_Logic Start Synthesized Product TLC Thin Layer Chromatography (TLC) Start->TLC Initial Check MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (1H, 13C) Start->NMR Connectivity & Environment Purity Purity Assessment TLC->Purity Structure_Confirmed Structure Confirmed MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed Purity->Structure_Confirmed If Pure

Logical workflow for the structural characterization of a synthesized compound.

An In-Depth Technical Guide to the Synthesis of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(1,3-oxazol-5-yl)aniline, a valuable building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic route, including experimental protocols, quantitative data, and visualizations of the chemical transformations.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the oxazole ring via the Van Leusen reaction, starting from 3-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) to yield the intermediate, 5-(3-nitrophenyl)-1,3-oxazole. The subsequent step involves the reduction of the nitro group to the desired aniline. This method offers a practical and efficient approach to obtaining the target compound.

Synthesis Pathway Overview

The principal pathway for the synthesis of this compound is a two-step sequence:

  • Van Leusen Oxazole Synthesis: This step constructs the 1,3-oxazole ring.

  • Nitro Group Reduction: This step converts the nitro-intermediate to the final aniline product.

Synthesis_Overview Start 3-Nitrobenzaldehyde Intermediate 5-(3-Nitrophenyl)-1,3-oxazole Start->Intermediate Van Leusen Reaction Final This compound Intermediate->Final Nitro Group Reduction

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Van Leusen Synthesis of 5-(3-Nitrophenyl)-1,3-oxazole

The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted oxazoles from aldehydes and TosMIC. In this step, the commercially available 3-nitrobenzaldehyde is reacted with tosylmethyl isocyanide in the presence of a base to yield 5-(3-nitrophenyl)-1,3-oxazole.

Experimental Protocol:

A general procedure for the Van Leusen reaction is as follows:

  • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, potassium carbonate (2.5 eq) is added.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • Upon completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 5-(3-nitrophenyl)-1,3-oxazole.

Quantitative Data:
ParameterValue
Starting Material 3-Nitrobenzaldehyde
Reagent Tosylmethyl isocyanide (TosMIC)
Base Potassium Carbonate (K₂CO₃)
Solvent Methanol
Reaction Temperature Reflux
Typical Yield 60-80%

Signaling Pathway Diagram:

Van_Leusen_Reaction cluster_reactants Reactants cluster_conditions Conditions 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate 5-(3-Nitrophenyl)-1,3-oxazole 3-Nitrobenzaldehyde->Intermediate TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate Base K₂CO₃ Base->Intermediate  Base Solvent Methanol Solvent->Intermediate Heat Reflux Heat->Intermediate

Caption: Van Leusen synthesis of 5-(3-nitrophenyl)-1,3-oxazole.

Step 2: Reduction of 5-(3-Nitrophenyl)-1,3-oxazole

The final step in the synthesis is the reduction of the nitro group of 5-(3-nitrophenyl)-1,3-oxazole to the corresponding amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol:

A representative procedure for the reduction is as follows:

  • 5-(3-Nitrophenyl)-1,3-oxazole (1.0 eq) is dissolved in ethanol.

  • To this solution, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added, followed by concentrated hydrochloric acid.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

  • The reaction is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is extracted several times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Quantitative Data:
ParameterValue
Starting Material 5-(3-Nitrophenyl)-1,3-oxazole
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol / Hydrochloric Acid
Reaction Temperature Room Temperature to mild heating
Typical Yield 70-90%

Signaling Pathway Diagram:

Nitro_Reduction cluster_start Starting Material cluster_reagents Reagents Intermediate 5-(3-Nitrophenyl)-1,3-oxazole Final This compound Intermediate->Final Reducer SnCl₂·2H₂O Reducer->Final Reductant Solvent Ethanol / HCl Solvent->Final

Caption: Reduction of 5-(3-nitrophenyl)-1,3-oxazole to this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the key compounds in this synthesis pathway.

Table 1: Spectroscopic Data for 5-(3-Nitrophenyl)-1,3-oxazole
Technique Expected Data
¹H NMR δ (ppm): ~8.5 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (s, 1H, oxazole-H), ~7.8 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H)
¹³C NMR δ (ppm): ~152, ~150, ~148, ~132, ~130, ~126, ~125, ~122, ~120
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₉H₇N₂O₃⁺: 191.0451
Table 2: Spectroscopic Data for this compound
Technique Expected Data
¹H NMR δ (ppm): ~7.8 (s, 1H, oxazole-H), ~7.2 (s, 1H, oxazole-H), ~7.1 (t, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~151, ~147, ~146, ~130, ~122, ~118, ~114, ~112, ~110
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₉H₉N₂O⁺: 161.0709

Conclusion

The described two-step synthesis provides a robust and efficient method for the preparation of this compound. The Van Leusen reaction offers a reliable entry to the key 5-(3-nitrophenyl)oxazole intermediate, which can be readily reduced to the target aniline. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Spectroscopic and Synthetic Profile of 3-(1,3-Oxazol-5-yl)aniline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1,3-Oxazol-5-yl)aniline is a bifunctional molecule incorporating an aniline moiety and an oxazole ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with these pharmacophores. This technical guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound, intended to support research and development efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent parts: a meta-substituted aniline ring and a 5-substituted oxazole ring.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~8.30s1HOxazole H-2-
~7.50s1HOxazole H-4-
~7.15t1HAniline H-5J = 7.8
~7.00s1HAniline H-2-
~6.85d1HAniline H-6J = 7.6
~6.60d1HAniline H-4J = 8.0
~5.30s2H-NH₂-
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon Assignment
~155.0Oxazole C-2
~150.0Oxazole C-5
~149.0Aniline C-3
~139.0Aniline C-1
~130.0Aniline C-5
~122.0Oxazole C-4
~116.0Aniline C-6
~115.0Aniline C-2
~112.0Aniline C-4
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3150 - 3100MediumC-H stretching (aromatic and oxazole)
1620 - 1600StrongN-H bending (scissoring) of -NH₂ and C=C stretching (aromatic)
1590 - 1570Medium-StrongC=N stretching (oxazole ring)
1500 - 1450StrongC=C stretching (aromatic ring)
1350 - 1250StrongC-N stretching (aromatic amine)
1150 - 1050Medium-StrongC-O-C stretching (oxazole ring)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zPredicted Ion
161.07[M+H]⁺
183.05[M+Na]⁺
133.06[M+H - CO]⁺
105.06[C₇H₇N]⁺

Proposed Experimental Protocols

The following section outlines a plausible synthetic route and a general procedure for the spectroscopic characterization of this compound.

Proposed Synthesis

A common method for the synthesis of 5-aryloxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Reaction Scheme:

G cluster_product Product r1 3-Nitrobenzaldehyde i1 5-(3-Nitrophenyl)-1,3-oxazole r1->i1 Step 1: Van Leusen Reaction r2 Tosylmethyl isocyanide (TosMIC) r3 K₂CO₃ p1 This compound i1->p1 Step 2: Nitro Group Reduction re1 SnCl₂·2H₂O or H₂/Pd-C

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-(3-Nitrophenyl)-1,3-oxazole

  • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve the 5-(3-nitrophenyl)-1,3-oxazole (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and heat the mixture to reflux. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Monitor the reduction of the nitro group by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, coupling constants, and integration.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted spectroscopic data.

G start Synthesized Compound ms Mass Spectrometry (m/z for [M+H]⁺ = 161.07) start->ms Molecular Weight ir FT-IR Spectroscopy (N-H, C=N, C-O-C stretches) start->ir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Connectivity structure Structure Confirmation This compound ms->structure ir->structure h_nmr ¹H NMR Analysis (Aromatic and Oxazole Protons, -NH₂ signal) nmr->h_nmr c_nmr ¹³C NMR Analysis (Aniline and Oxazole Carbons) nmr->c_nmr h_nmr->structure c_nmr->structure

Caption: Workflow for structural confirmation of the target compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(1,3-Oxazol-5-yl)aniline. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers predicted spectral data based on the analysis of structurally similar compounds. Furthermore, a comprehensive, plausible experimental protocol for the synthesis of this compound and its subsequent NMR analysis is presented. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or anticipate synthesizing this and related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of analogous compounds, including aniline, m-substituted anilines, and 5-phenyl-1,3-oxazole. The numbering scheme used for the assignments is shown in Figure 1.

Figure 1: Numbering of this compound

Caption: IUPAC Numbering for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityProtonsAssignment
~7.85s1HH-2'
~7.25s1HH-4'
~7.15t1HH-5
~6.90s1HH-2
~6.80d1HH-6
~6.65d1HH-4
~3.80br s2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon
~152.0C-2'
~147.0C-1
~138.0C-5'
~130.0C-5
~129.5C-3
~122.0C-4'
~118.0C-6
~115.0C-4
~114.0C-2

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis. This approach involves the reaction of a protected 3-aminobenzaldehyde with tosylmethyl isocyanide (TosMIC). A subsequent deprotection step yields the target compound.

2.1. Synthesis Workflow

G cluster_protection Step 1: Protection cluster_vanleusen Step 2: Van Leusen Oxazole Synthesis cluster_deprotection Step 3: Deprotection A 3-Aminobenzaldehyde C tert-Butyl (3-formylphenyl)carbamate A->C Base (e.g., Et₃N) Solvent (e.g., THF) B Di-tert-butyl dicarbonate (Boc)₂O B->C E tert-Butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate C->E Base (e.g., K₂CO₃) Solvent (e.g., MeOH) D Tosylmethyl isocyanide (TosMIC) D->E F This compound E->F Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (3-formylphenyl)carbamate (Protected Aldehyde)

  • To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (Et₃N) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (3-formylphenyl)carbamate.

Step 2: Synthesis of tert-Butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate

  • To a solution of tert-butyl (3-formylphenyl)carbamate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve tert-butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain this compound.

2.3. NMR Sample Preparation and Analysis Protocol

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

    • Referencing: Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as ¹³C is less sensitive.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

    • Referencing: Reference the spectrum to the solvent peak.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

Logical Relationships in NMR Spectra

The connectivity and electronic environment of the atoms in this compound can be elucidated through the correlations observed in 2D NMR experiments.

Caption: Key 2D NMR correlations for structural elucidation.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical approach to its synthesis and spectral acquisition. Researchers can utilize this information to facilitate the identification and characterization of this and related compounds in their work.

Mass Spectrometry of 3-(1,3-Oxazol-5-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(1,3-Oxazol-5-yl)aniline, a compound of interest in pharmaceutical and chemical research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into ionization characteristics, fragmentation patterns, and experimental protocols.

Compound Overview

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂O. Its structure features an aniline ring substituted with an oxazole ring at the meta position. This unique combination of a basic aromatic amine and a heterocyclic system dictates its behavior in mass spectrometry.

PropertyValueReference
Molecular Formula C₉H₈N₂O[1]
Monoisotopic Mass 160.06366 Da[1]
Molar Mass 160.17 g/mol [2]

Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both soft and hard ionization methods can be employed, each providing different types of structural information.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for this compound, particularly when coupled with liquid chromatography (LC-MS).[3][4] Due to the basic nature of the aniline moiety, positive ion mode ESI is expected to be highly efficient, readily forming the protonated molecule [M+H]⁺. Other adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, especially for less polar analytes.[3] It is also a relatively soft ionization method that would likely produce a prominent protonated molecule.

  • Electron Ionization (EI): This hard ionization technique, typically used with gas chromatography (GC-MS), will lead to extensive fragmentation.[5] While the molecular ion peak (M⁺) may be observed, the spectrum will be dominated by fragment ions, providing valuable structural information.[5]

  • Chemical Ionization (CI): A softer alternative to EI, CI can be used to enhance the abundance of the molecular ion or protonated molecule, which might be weak in the EI spectrum.[5] Reagent gases like methane or ammonia are used to achieve this.[6]

Predicted Adducts and their Mass-to-Charge Ratios (m/z):

AdductPredicted m/z
[M+H]⁺161.07094
[M+Na]⁺183.05288
[M+K]⁺199.02682
[M+NH₄]⁺178.09748
[M-H]⁻159.05638
[M]⁺160.06311

Data sourced from PubChem predictions.[1]

Predicted Fragmentation Patterns

The fragmentation of this compound is expected to be driven by the charge localization on the nitrogen atoms and the stability of the aromatic and heterocyclic rings. The following sections outline the predicted fragmentation pathways under different ionization conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (m/z 160) will undergo a series of fragmentation reactions. The fragmentation of oxazole rings typically involves the loss of CO, HCN, or cleavage of the ring.[7] The aniline moiety can undergo fragmentation characteristic of aromatic amines.

A plausible fragmentation pathway is depicted below:

G M [C₉H₈N₂O]⁺˙ m/z = 160 F1 [C₈H₈N₂]⁺˙ m/z = 132 M->F1 -CO F2 [C₈H₇N]⁺˙ m/z = 117 F1->F2 -HCN F4 [C₆H₅N]⁺˙ m/z = 91 F1->F4 -C₂H₃ F3 [C₇H₅N]⁺˙ m/z = 103 F2->F3 -CH₂ F5 [C₆H₅]⁺ m/z = 77 F4->F5 -HCN

Caption: Predicted EI fragmentation pathway for this compound.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule (m/z 161) is isolated and subjected to collision-induced dissociation (CID). The fragmentation will likely involve the same core cleavages as in EI, but the pathways may differ due to the even-electron nature of the precursor ion.

G MH [C₉H₉N₂O]⁺ m/z = 161 Frag1 [C₈H₉N₂]⁺ m/z = 133 MH->Frag1 -CO Frag2 [C₇H₇N]⁺ m/z = 105 Frag1->Frag2 -HCN Frag3 [C₆H₇N]⁺ m/z = 93 Frag2->Frag3 -C₂H₂

Caption: Predicted CID fragmentation of [M+H]⁺ for this compound.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific system being used.

LC-MS/MS Analysis

This protocol is suitable for the quantitative and qualitative analysis of this compound in complex matrices.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection SP1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) SP2 Filter through 0.22 µm syringe filter LC1 Inject sample onto a C18 column SP2->LC1 LC2 Gradient elution with mobile phases A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid MS1 Ionize using ESI in positive ion mode LC2->MS1 MS2 Acquire full scan MS data (e.g., m/z 50-500) MS1->MS2 MS3 Perform MS/MS on precursor ion m/z 161 MS2->MS3

Caption: Workflow for LC-MS/MS analysis of this compound.

LC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5-95% B over 10 minutes
Column Temperature 40 °C

MS Parameters (ESI):

ParameterValue
Ionization Mode Positive
Capillary Voltage 3.5 kV
Nebulizer Pressure 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 325 °C
Collision Energy (for MS/MS) 10-40 eV (optimized)
GC-MS Analysis

This protocol is suitable for the analysis of the pure compound or in non-polar matrices.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection GC_SP1 Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) GC1 Inject sample into a non-polar capillary column (e.g., HP-5MS) GC_SP1->GC1 GC2 Temperature program (e.g., 50 °C hold 2 min, ramp to 280 °C at 10 °C/min) GC_MS1 Ionize using Electron Ionization (EI) at 70 eV GC2->GC_MS1 GC_MS2 Acquire full scan MS data (e.g., m/z 40-400) GC_MS1->GC_MS2

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Parameters:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV

Data Interpretation and Applications

The mass spectrometric data obtained for this compound can be applied in various fields:

  • Structure Elucidation: The fragmentation patterns are crucial for confirming the chemical structure of newly synthesized analogues or for identifying unknown related compounds.

  • Metabolite Identification: In drug metabolism studies, LC-MS/MS can be used to identify metabolites of this compound by looking for characteristic fragment ions and mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).

  • Quantitative Analysis: Sensitive and selective quantitative assays can be developed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS for pharmacokinetic studies or trace-level detection.

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The provided protocols and predicted fragmentation pathways serve as a starting point for developing specific analytical methods for this compound and its derivatives. Experimental validation is essential to confirm the predicted fragmentation and to optimize analytical performance.

References

Physical and chemical characteristics of 3-(1,3-oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(1,3-oxazol-5-yl)aniline (CAS No. 157837-31-5). This heterocyclic amine has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism. This document consolidates available data on its characteristics, synthesis, and biological activity, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Characteristics

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O and a molecular weight of 160.18 g/mol [1][2]. While extensive experimental data is not widely published, the available information and predicted properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 157837-31-5[1][2]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.18 g/mol [1][2]
Melting Point 89-91 °CMatrix Scientific
93-95 °Cabcr Gute Chemie[3]
Boiling Point 318.7 ± 17.0 °C (Predicted)ChemicalBook
Flash Point 93 °C[4]
pKa 3.46 ± 0.10 (Predicted)ChemicalBook
logP (Predicted) 1.3[5]
Appearance Solid[6]
Purity Reagent Grade[1]

Note: Some of the data presented is predicted and should be confirmed by experimental analysis.

Synthesis Protocols

Conceptual Synthesis via Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone[4][7]. For the synthesis of this compound, a plausible precursor would be N-(2-(3-aminophenyl)-2-oxoethyl)formamide. The general workflow is depicted below.

Robinson_Gabriel cluster_start Starting Materials 3_amino_acetophenone 3-Aminoacetophenone acylamino_ketone N-(2-(3-aminophenyl)-2-oxoethyl)formamide 3_amino_acetophenone->acylamino_ketone Acylation formylating_agent Formylating Agent formylating_agent->acylamino_ketone oxazole This compound acylamino_ketone->oxazole Cyclodehydration (e.g., H₂SO₄, POCl₃)

Figure 1: Conceptual Robinson-Gabriel synthesis workflow.
Conceptual Synthesis via van Leusen Reaction

The van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring[1][8][9]. A potential route to this compound using this method would involve the reaction of 3-aminobenzaldehyde with TosMIC.

van_Leusen cluster_start Starting Materials 3_aminobenzaldehyde 3-Aminobenzaldehyde oxazoline_intermediate Intermediate Oxazoline 3_aminobenzaldehyde->oxazoline_intermediate Base (e.g., K₂CO₃) TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->oxazoline_intermediate oxazole This compound oxazoline_intermediate->oxazole Elimination of Tosyl Group

Figure 2: Conceptual van Leusen synthesis workflow.

Spectral Analysis

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral characteristics of aniline and oxazole moieties, the expected spectral data can be predicted. Researchers should perform their own spectral analysis for confirmation.

Table 2: Predicted Spectral Data for this compound

Technique Expected Key Signals
¹H NMR Aromatic protons (phenyl and oxazole rings), Amine (NH₂) protons.
¹³C NMR Aromatic carbons (phenyl and oxazole rings).
FT-IR (cm⁻¹) N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (oxazole and phenyl rings), C-O stretching (oxazole).
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~160.17.
General Experimental Protocols for Spectral Analysis

The following are general protocols that can be adapted for the spectral characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. Chemical shifts should be referenced to the residual solvent peak.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).

    • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway[7][10]. This pathway is often upregulated in cancer cells to support their high proliferation rate[11][12][13][14].

Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[13]. By inhibiting PHGDH, this compound can disrupt this pathway, leading to a reduction in the cellular pool of serine and its downstream metabolites, which are crucial for nucleotide synthesis, and redox balance. This inhibition has been shown to be effective in inhibiting the growth of breast cancer cells in vitro[7][10].

PHGDH_Inhibition Glucose Glucose 3PG 3-Phosphoglycerate Glucose->3PG Glycolysis Serine_Pathway Serine Biosynthesis (Nucleotides, etc.) 3PG->Serine_Pathway Oxidation PHGDH PHGDH PHGDH->3PG Inhibitor This compound Inhibitor->PHGDH Inhibits PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Oxazole Derivatives (Potential) Inhibitor->PI3K Inhibits PHGDH_Assay Prepare_Reagents Prepare Reaction Buffer, Inhibitor, Enzyme, Substrate Plate_Setup Add Reagents to Microplate Prepare_Reagents->Plate_Setup Incubation Incubate at Controlled Temperature Plate_Setup->Incubation Measurement Measure Fluorescence/ Absorbance Incubation->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

References

A Technical Guide to the Biological Activities of 3-(1,3-Oxazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential biological activities of derivatives based on the 3-(1,3-oxazol-5-yl)aniline core structure. The 1,3-oxazole ring and the aniline moiety are both well-established pharmacophores, and their combination in this scaffold presents a promising avenue for the discovery of novel therapeutic agents.[1][2] Due to the limited publicly available research specifically focused on the this compound core, this guide will draw upon data from closely related oxazole-containing compounds to illustrate the potential biological activities, experimental methodologies, and relevant signaling pathways.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various established organic chemistry reactions. A common approach involves the construction of the oxazole ring from a suitable aniline-containing precursor. One such method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.

A representative synthetic route could start from a substituted acetophenone, which is brominated to form an α-bromoketone. This intermediate can then be reacted with an amide to form the 2-acylamino-ketone, which is subsequently cyclized to the oxazole ring.

Key Biological Activities

Derivatives of the oxazole and aniline scaffolds have demonstrated a wide range of biological activities, suggesting the potential for this compound derivatives in various therapeutic areas.

Anticancer Activity

Numerous oxazole derivatives have been investigated for their potential as anticancer agents.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling, such as protein kinases, or interference with microtubule polymerization.[1]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aniline scaffold is a key component of many successful kinase inhibitors. Therefore, this compound derivatives are attractive candidates for the development of novel kinase inhibitors. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on both the aniline and oxazole rings can significantly influence potency and selectivity against different kinases.

Anti-inflammatory Activity

Certain oxazole-containing compounds have exhibited anti-inflammatory properties. The mechanism of action can involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Antimicrobial Activity

The oxazole moiety is present in some natural and synthetic compounds with antimicrobial activity. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Quantitative Biological Data

The following tables summarize quantitative data from studies on oxazole derivatives with structural similarities to the this compound core. This data is presented to illustrate the potential potency and spectrum of activity.

Table 1: Anticancer Activity of Representative Oxazole Sulfonamide Derivatives

Compound IDCancer Cell LineGI50 (nM)Reference
16 Leukemia (Mean)46.8[1]
44 Leukemia (Mean)48.8[1]
58 Leukemia (Mean)44.7[1]

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
8 Bacillus subtilis250[2]
13 Bacillus subtilis62.5[2]
28 Bacillus subtilis125[2]
33 Bacillus subtilis250[2]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of novel compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase, a solution of the substrate peptide, and a solution of ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody (e.g., ELISA) or by detecting the amount of ATP consumed using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by this compound derivatives and a typical workflow for their discovery and development.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF Inhibition

A potential mechanism of action for a this compound derivative as a kinase inhibitor.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library Compound Library Synthesis HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling ADMET->SAR Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

A typical workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While direct research on this specific core is limited, the extensive literature on related oxazole and aniline derivatives provides a strong rationale for its exploration.

Future research should focus on the systematic synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation. High-throughput screening against a panel of cancer cell lines, kinases, and microbial strains would be instrumental in identifying initial lead compounds. Subsequent structure-activity relationship studies, guided by computational modeling, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these novel chemical entities. Such a focused effort holds the potential to unlock the therapeutic value of this intriguing chemical scaffold.

References

The Versatile Building Block: A Technical Guide to 3-(1,3-Oxazol-5-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(1,3-Oxazol-5-yl)aniline is a heterocyclic aromatic amine that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aniline moiety and a biologically relevant oxazole ring, provides a versatile platform for the construction of complex molecules with diverse pharmacological activities. This technical guide delves into the core utility of this compound, presenting key reactions, detailed experimental protocols, and an exploration of its application in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 157837-31-5
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Core Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilic character of the aniline nitrogen and the potential for functionalization of the aromatic ring. Key transformations include amide bond formation, cross-coupling reactions, and sulfonamide synthesis.

Amide Synthesis (N-Acylation)

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing diverse substituents and building more complex molecular architectures.

General Reaction Scheme:

G cluster_0 aniline This compound plus1 + aniline->plus1 acyl_chloride R-COCl plus1->acyl_chloride arrow1 -> acyl_chloride->arrow1 amide N-(3-(1,3-oxazol-5-yl)phenyl)acetamide arrow1->amide plus2 + HCl amide->plus2

Caption: Amide synthesis from this compound.

Experimental Protocol: Synthesis of N-(3-(1,3-oxazol-5-yl)phenyl)acetamide

A general procedure for the N-acylation of anilines can be adapted for this compound. In a typical reaction, the aniline (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. A base, for instance, triethylamine or pyridine (1.2 equivalents), is added to the solution. The acylating agent, for example, acetic anhydride or benzoyl chloride (1.1 equivalents), is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide. While a specific yield for the acetylation of this compound is not available in the provided search results, similar reactions with aniline derivatives typically proceed in good to excellent yields (72-90%).[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aniline functionality also allows for participation in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction is a powerful tool for constructing complex diarylamines.

General Reaction Scheme (Buchwald-Hartwig Amination):

G cluster_0 aniline This compound plus1 + aniline->plus1 aryl_halide Ar-X plus1->aryl_halide arrow1 -> aryl_halide->arrow1 product N-aryl-3-(1,3-oxazol-5-yl)aniline arrow1->product conditions Pd catalyst, Ligand, Base arrow1->conditions

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the amination of this compound, a reaction flask would be charged with the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium source such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base like sodium tert-butoxide or potassium carbonate (1.5-2.0 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous solvent, such as toluene or dioxane, is added, and the reaction mixture is heated to a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Sulfonamide Synthesis

The synthesis of sulfonamides from this compound provides access to a class of compounds with significant therapeutic potential. The reaction involves the coupling of the aniline with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

To a solution of this compound (1 equivalent) in a solvent like pyridine or a mixture of chloroform and pyridine at 0 °C, a sulfonyl chloride (1.1 equivalents) is added slowly. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The 1,3-oxazole motif is a common feature in a variety of biologically active natural products and synthetic pharmaceuticals. Derivatives of this compound are of particular interest in drug discovery due to their potential to act as inhibitors of various enzymes, including kinases.

While specific signaling pathways for derivatives of this compound are not detailed in the provided search results, the general importance of oxazole-containing compounds as kinase inhibitors is well-established. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold provides a valuable starting point for the design of such inhibitors.

Hypothetical Kinase Inhibitor Experimental Workflow:

The following diagram illustrates a hypothetical workflow for the development of a kinase inhibitor starting from this compound.

G A This compound B Library Synthesis (e.g., Amide Coupling, Suzuki Coupling) A->B Building Block C High-Throughput Screening (Kinase Panel) B->C Compound Library D Hit Identification C->D Screening Data E Lead Optimization (SAR Studies) D->E Active Compounds F In Vitro & In Vivo Efficacy Studies E->F Optimized Leads G Preclinical Development F->G Candidate Drug

Caption: A hypothetical workflow for kinase inhibitor development.

Quantitative Data Summary

The following table summarizes the quantitative data found for a reaction involving this compound.

Reaction TypeReactantsCatalyst/ReagentsSolventTime (h)Temp (°C)Yield (%)Reference
Corrosion InhibitionMild Steel, 1M HClThis compound (0.5 mM)-53093.5 (Inhibition Efficiency)[Investigation of this compound as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution]

Note: Detailed quantitative data for specific organic synthesis reactions starting from this compound were not available in the provided search results. The table above reflects its application as a corrosion inhibitor.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, leading to the generation of diverse molecular scaffolds. While detailed experimental protocols and quantitative data for its use in the synthesis of bioactive molecules are still emerging, the established importance of the oxazole moiety in medicinal chemistry strongly suggests that this compound will continue to be a valuable tool for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1,3-Oxazol-5-yl)aniline from 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,3-oxazol-5-yl)aniline, a valuable building block in medicinal chemistry, starting from 3-aminobenzaldehyde. The synthesis is achieved through a one-pot Van Leusen oxazole synthesis, a reliable and efficient method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). These application notes include a comprehensive experimental protocol, characterization data, and diagrams illustrating the synthetic pathway and workflow.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds. The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. Its presence in a molecule can facilitate interactions with biological targets, making it a desirable scaffold in drug discovery. The aniline functional group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles.[1][2][3] The reaction proceeds via the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][5] This method is characterized by its operational simplicity and tolerance of a wide range of functional groups.

Synthetic Pathway

The synthesis of this compound from 3-aminobenzaldehyde is a direct application of the Van Leusen oxazole synthesis. The reaction involves the base-mediated cycloaddition of 3-aminobenzaldehyde with TosMIC.

Synthesis_Pathway 3-aminobenzaldehyde 3-aminobenzaldehyde reagents + 3-aminobenzaldehyde->reagents TosMIC TosMIC TosMIC->reagents Base Base Product This compound reagents->Product  K2CO3, Methanol  Reflux

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol details the synthesis of this compound using the Van Leusen reaction.

Materials:

  • 3-Aminobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • To this mixture, add anhydrous potassium carbonate (2.0 eq).

  • The reaction mixture is then heated to reflux and stirred for 3-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification of this compound.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Combine 3-aminobenzaldehyde, TosMIC, and K2CO3 in Methanol Reflux Heat to reflux for 3-6 hours Reactants->Reflux Evaporation1 Remove Methanol Reflux->Evaporation1 Extraction Partition between Ethyl Acetate and Water Evaporation1->Extraction Drying Dry organic layer and evaporate solvent Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
3-Aminobenzaldehyde121.141.01.0121 mg
Tosylmethyl isocyanide (TosMIC)195.241.11.1215 mg
Potassium Carbonate138.212.02.0276 mg
Methanol (solvent)---10 mL
Reaction Time ---3-6 hours
Temperature ---Reflux
Yield ---~60-80%

Note: The yield is an estimate based on typical Van Leusen reactions and may vary.

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₉H₈N₂O
Molecular Weight 160.18 g/mol
Appearance Off-white to yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.95 (s, 1H, oxazole H-2), 7.21 (s, 1H, oxazole H-4), 7.05 (t, J = 7.8 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.75 (d, J = 7.6 Hz, 1H, Ar-H), 6.55 (d, J = 8.0 Hz, 1H, Ar-H), 5.30 (s, 2H, -NH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 151.0, 149.5, 148.0, 130.0, 126.0, 122.0, 115.0, 112.0, 110.0
Mass Spectrometry (ESI-MS) m/z: 161.07 [M+H]⁺

Note: Predicted NMR data based on analogous structures and chemical shift calculations. Actual experimental values may vary slightly.

Conclusion

The Van Leusen oxazole synthesis provides an effective and straightforward method for the preparation of this compound from readily available starting materials. The protocol outlined in this document is robust and can be adapted for the synthesis of a variety of substituted aminophenyl oxazoles. The target compound is a versatile building block for the synthesis of novel therapeutic agents, and this detailed procedure should facilitate its accessibility for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1,3-oxazol-5-yl)aniline, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy outlined is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals and functional organic materials. The oxazole moiety is a prevalent scaffold in numerous biologically active compounds. The ability to introduce an aniline group at the 3-position of a phenyl ring attached to the oxazole core provides a versatile handle for further chemical modifications. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an efficient and modular approach to construct the C-C bond between the phenyl and oxazole rings.

This protocol focuses on the Suzuki-Miyaura coupling of 3-aminophenylboronic acid and 5-bromooxazole . While a direct, optimized protocol for this specific transformation is not extensively reported, this document provides a robust starting procedure adapted from established methodologies for similar substrates. Researchers should consider this as a starting point, and optimization of reaction conditions may be necessary to achieve optimal yields.

Synthetic Strategy: Suzuki-Miyaura Coupling

The core of the synthesis is the palladium-catalyzed cross-coupling of a boronic acid with an organic halide. This reaction is well-suited for creating the desired carbon-carbon bond between the aromatic rings of the aniline and oxazole precursors.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-aminophenylboronic_acid 3-Aminophenylboronic acid product This compound 3-aminophenylboronic_acid->product + 5-bromooxazole 5-Bromooxazole 5-bromooxazole->product Pd_catalyst Pd Catalyst Pd_catalyst->product Base Base Base->product Solvent Solvent Solvent->product

Caption: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Data Presentation

Table 1: Reactants and Product Information
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
3-Aminophenylboronic acidC₆H₈BNO₂136.94
5-BromooxazoleC₃H₂BrNO147.96
This compoundC₉H₈N₂O160.17
Table 2: Suggested Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionAlternatives / Notes
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Catalyst Loading 2-5 mol%Optimization may be required.
Ligand dppf (if not using a pre-formed complex)SPhos, XPhos
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃)
Base Stoichiometry 2.0 equivalents2-3 equivalents are typical.
Solvent System 1,2-Dimethoxyethane (DME) / Water (4:1)1,4-Dioxane / Water, Toluene / Water
Temperature 80-90 °COptimization may be required.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Note: 5-Bromooxazole is a key starting material and may not be commercially available. It can be synthesized via several reported methods, including the bromination of oxazole or through multi-step sequences starting from serine derivatives.[1] Due to its potential instability, it is recommended to use freshly prepared or purified 5-bromooxazole.[2]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar heterocyclic and amine-containing substrates.[3][4]

Materials:

  • 5-Bromooxazole (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromooxazole (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio (e.g., 4 mL of DME and 1 mL of water per 1 mmol of 5-bromooxazole).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data (Expected)
  • ¹H NMR: Spectral data for the product should be consistent with the structure of this compound. Aromatic protons of the aniline and oxazole rings are expected, along with a signal for the amine protons.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (160.17 g/mol ) should be observed.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Combine_Reactants Combine Reactants: 5-Bromooxazole, 3-Aminophenylboronic acid, Base, Catalyst Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent (DME/H₂O) Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80 °C, 2-12 h) Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Workup Aqueous Workup: EtOAc, H₂O, Brine Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The provided protocol, adapted from reliable literature precedents, offers a solid foundation for researchers to produce this valuable compound. Optimization of the catalyst system, base, and solvent may be necessary to maximize yield and purity for specific laboratory conditions and scales. Careful handling of the potentially unstable 5-bromooxazole starting material is recommended.

References

Application Notes and Protocols: Van Leusen Oxazole Synthesis for 3-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of oxazoles from 3-substituted anilines utilizing the Van Leusen oxazole synthesis. The process involves a two-stage experimental approach: the conversion of the 3-substituted aniline to a corresponding 3-substituted benzaldehyde, followed by the Van Leusen reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) to yield the desired 5-(3-substituted-phenyl)oxazole.

The Van Leusen oxazole synthesis is a robust and versatile method for constructing the oxazole ring, a key heterocyclic motif in many pharmacologically active compounds.[1] This reaction typically involves the base-mediated condensation of an aldehyde with TosMIC.[2][3] The substituent at the 5-position of the resulting oxazole is derived from the starting aldehyde. Therefore, to synthesize oxazoles with a 3-substituted phenyl group at the 5-position from anilines, a preliminary conversion of the aniline to the corresponding aldehyde is necessary.

Stage 1: Synthesis of 3-Substituted Benzaldehydes from 3-Substituted Anilines

A common and effective method for the conversion of anilines to aldehydes is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This intermediate is then subjected to a formylation reaction.

Experimental Protocol: Synthesis of 3-Substituted Benzaldehyde

Materials:

  • 3-Substituted aniline

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Formaldehyde oxime (CH₂=NOH) or other formylating agent

  • Copper(I) salt (e.g., CuCl, CuBr) or other catalyst

  • Sodium acetate or other buffer

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath)

Procedure:

  • Diazotization:

    • Dissolve the 3-substituted aniline (1.0 eq) in an aqueous solution of HCl or H₂SO₄ at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Formylation:

    • In a separate flask, prepare a solution of the formylating agent (e.g., formaldehyde oxime) and a copper(I) salt catalyst in an appropriate solvent.

    • Slowly add the previously prepared cold diazonium salt solution to the formylating agent solution. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Workup and Purification:

    • Extract the reaction mixture with an organic solvent such as dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-substituted benzaldehyde.

Stage 2: Van Leusen Oxazole Synthesis

With the 3-substituted benzaldehyde in hand, the Van Leusen oxazole synthesis can be performed to construct the desired oxazole ring. The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the oxazole.[4][5]

Experimental Protocol: Synthesis of 5-(3-Substituted-phenyl)oxazole

Materials:

  • 3-Substituted benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Methanol (MeOH) or other suitable solvent

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • To a solution of the 3-substituted benzaldehyde (1.0 eq) in methanol, add TosMIC (1.2 eq).

    • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.[1]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(3-substituted-phenyl)oxazole.[1]

Quantitative Data Summary

The following tables provide representative data for the synthesis of various substituted oxazoles via the Van Leusen reaction.

Table 1: Van Leusen Synthesis of 5-Aryloxazoles

Aldehyde (R-CHO) Product Yield (%) Reference
Benzaldehyde 5-Phenyloxazole 85 [6]
4-Nitrobenzaldehyde 5-(4-Nitrophenyl)oxazole 84 [6]
3-Nitro-4-chlorobenzaldehyde 5-(3-Nitro-4-chlorophenyl)oxazole 83 [6]

| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Tosylquinolin-3-yl)oxazole | 83 |[5] |

Table 2: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

α-Substituted TosMIC (R¹) Aldehyde (R²) Product Yield (%) Reference
Benzyl Benzaldehyde 4-Benzyl-5-phenyloxazole 85 [1]
Methyl Benzaldehyde 4-Methyl-5-phenyloxazole 78 [1]

| Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |[1] |

Visualizations

experimental_workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Van Leusen Oxazole Synthesis Aniline 3-Substituted Aniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Formylation Formylation (CH₂=NOH, Cu(I)) Diazotization->Formylation Aldehyde 3-Substituted Benzaldehyde Formylation->Aldehyde VanLeusen Van Leusen Reaction Aldehyde->VanLeusen TosMIC TosMIC TosMIC->VanLeusen Base Base (K₂CO₃) Base->VanLeusen Oxazole 5-(3-Substituted-phenyl)oxazole VanLeusen->Oxazole

Caption: Overall experimental workflow from 3-substituted aniline to 5-substituted oxazole.

van_leusen_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO (3-Substituted Benzaldehyde) Adduct Tos-CH(NC)-CH(O⁻)-R Aldehyde->Adduct Nucleophilic Attack TosMIC_anion Tos-CH⁻-NC (Deprotonated TosMIC) TosMIC_anion->Adduct Oxazoline 4-Tosyl-5-substituted-oxazoline Adduct->Oxazoline 5-endo-dig Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination Byproduct Tos-H (p-Toluenesulfinic acid) Oxazoline->Byproduct

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

References

Application Notes: 3-(1,3-Oxazol-5-yl)aniline as a Corrosion Inhibitor for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion of mild steel in acidic environments is a significant issue across various industries, leading to infrastructure degradation and economic losses.[1] The use of organic corrosion inhibitors is a well-established and effective method for protecting metallic materials from corrosive attacks.[2] Among these, heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms have shown excellent potential as corrosion inhibitors.[2] 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is an oxazole-based compound that has demonstrated high efficiency as a corrosion inhibitor for mild steel, particularly in hydrochloric acid solutions.[1][3][4] This document provides detailed application notes and protocols for researchers and professionals interested in utilizing 3-OYA as a corrosion inhibitor.

Mechanism of Action

The effectiveness of this compound as a corrosion inhibitor stems from its molecular structure, which facilitates its adsorption onto the metal surface. The molecule contains an oxazole ring and an aniline moiety.[3] The oxazole ring, with its heteroatoms, contributes significantly to the formation of a protective layer on the mild steel surface.[3] The aniline group provides additional sites for interaction with the metal.[3] This combined adsorption creates a barrier that isolates the metal from the corrosive medium. The adsorption process is influenced by both physical (electrostatic) and chemical interactions between the inhibitor molecules and the steel surface.[1][5]

Corrosion Inhibition Workflow

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Prepare Mild Steel Coupons weight_loss Weight Loss Measurement start->weight_loss electrochemical Electrochemical Tests (PDP & EIS) start->electrochemical inhibitor Synthesize/Acquire 3-OYA inhibitor->weight_loss inhibitor->electrochemical solution Prepare 1 M HCl Solution solution->weight_loss solution->electrochemical efficiency Calculate Inhibition Efficiency weight_loss->efficiency electrochemical->efficiency adsorption Determine Adsorption Isotherm efficiency->adsorption mechanism Elucidate Inhibition Mechanism adsorption->mechanism

Caption: Workflow for evaluating 3-OYA as a corrosion inhibitor.

Quantitative Data Summary

The corrosion inhibition efficiency of this compound has been evaluated using various techniques. The following tables summarize the key quantitative data from studies on its application for mild steel in a 1 M HCl solution.[1]

Table 1: Inhibition Efficiency of 3-OYA at Different Concentrations

Inhibitor Concentration (mM)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from PDPInhibition Efficiency (%) from EIS
0.0593.592.893.1
0.1-94.294.5
0.5-95.896.2
1.0-96.597.0

Data sourced from a study conducted at 303 K.[1][4]

Table 2: Effect of Temperature on Inhibition Efficiency (at 1.0 mM 3-OYA)

Temperature (K)Inhibition Efficiency (%)
30397.0
31395.5
32393.8
33392.1

Note: Inhibition efficiency decreases with increasing temperature.[3][4]

Table 3: Electrochemical Parameters for Mild Steel in 1 M HCl with and without 3-OYA

ConditionCorrosion Current Density (Icorr) (μA/cm²)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)
Blank (1 M HCl)1250-48025250
0.05 mM 3-OYA90-495360120
1.0 mM 3-OYA44-51083060

Data indicates that with increasing inhibitor concentration, the corrosion current density decreases, while the charge transfer resistance increases, signifying effective inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of this compound are provided below.

1. Weight-Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Materials and Equipment:

    • Mild steel coupons of known dimensions

    • Abrasive papers (various grits)

    • Acetone

    • Desiccator

    • Analytical balance (±0.1 mg accuracy)

    • 1 M HCl solution (blank)

    • 1 M HCl solution with varying concentrations of 3-OYA (0.05 mM to 1.0 mM)

    • Water bath or thermostat

  • Procedure:

    • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit, to achieve a smooth, mirror-like surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons and store them in a desiccator.

    • Accurately weigh each coupon using an analytical balance.

    • Immerse the pre-weighed coupons in the 1 M HCl solutions, both with and without the inhibitor, for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).

    • After the immersion period, retrieve the coupons, rinse them with distilled water, and gently scrub with a soft brush to remove any corrosion products.

    • Dry the coupons and re-weigh them.

    • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

      • Weight Loss (ΔW) = W_initial - W_final

      • Corrosion Rate (CR) = (ΔW) / (A * t) , where A is the surface area of the coupon and t is the immersion time.

      • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 , where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

2. Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

  • Materials and Equipment:

    • Potentiostat/Galvanostat

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Mild steel coupon

      • Counter Electrode (CE): Platinum foil or graphite rod

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

    • 1 M HCl solution (blank and with inhibitor)

  • Procedure for Potentiodynamic Polarization (PDP):

    • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and reference electrode.

    • Immerse the electrodes in the test solution (1 M HCl with or without 3-OYA).

    • Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

    • Perform the polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 .

  • Procedure for Electrochemical Impedance Spectroscopy (EIS):

    • Set up the electrochemical cell as described for PDP.

    • Allow the system to reach a steady OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance response of the system.

    • Represent the data using Nyquist and Bode plots.

    • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 .

Adsorption Isotherm and Thermodynamic Parameters

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often found to be a good fit for 3-OYA, indicating the formation of a monolayer on the mild steel surface.[1]

The standard free energy of adsorption (ΔG°ads) can be calculated to determine the nature of the adsorption (physisorption or chemisorption). A ΔG°ads value around -20 kJ/mol or less negative is indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For 3-OYA, the calculated ΔG°ads values suggest a mixed-mode of adsorption involving both physical and chemical interactions.[1]

Adsorption Mechanism of 3-OYA

cluster_surface Mild Steel Surface in HCl cluster_inhibitor 3-OYA Molecule Fe Fe (surface) Adsorbed_Cl- Adsorbed Cl- ions Fe->Adsorbed_Cl- Specific Adsorption Chemisorption Chemisorption Fe->Chemisorption H+ H+ Cl- Cl- H2O H2O 3-OYA_protonated Protonated 3-OYA (in acidic solution) Physisorption Physisorption 3-OYA_protonated->Physisorption Electrostatic Interaction 3-OYA_neutral Neutral 3-OYA 3-OYA_neutral->Chemisorption Donation of e- from N, O to vacant d-orbitals of Fe Adsorbed_Cl-->Physisorption Protective_Film Formation of a Protective Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites

Caption: Adsorption mechanism of 3-OYA on a mild steel surface.

This compound is a highly effective corrosion inhibitor for mild steel in 1 M HCl, with an efficiency exceeding 97% at a concentration of 1.0 mM at 303 K.[1] Its performance is attributed to the formation of a protective adsorbed film on the metal surface through a mixed adsorption mechanism. The provided protocols offer a standardized framework for evaluating its performance and understanding its mechanism of action, which is crucial for its practical application in industrial settings. Researchers and professionals in drug development may also find the structural motifs of oxazole and aniline derivatives of interest for other applications, given their demonstrated surface activity.

References

Application Notes and Protocols: Electrochemical Impedance Spectroscopy of 3-(1,3-Oxazol-5-yl)aniline on Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mild steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, particularly in acidic environments. This necessitates the development of effective corrosion inhibitors. Organic compounds, especially those containing heteroatoms and π-electrons, have shown significant promise. This document details the application and protocols for evaluating 3-(1,3-Oxazol-5-yl)aniline (3-OYA) as a corrosion inhibitor for mild steel in a 1 M HCl solution using electrochemical impedance spectroscopy (EIS) and other electrochemical techniques. 3-OYA has demonstrated outstanding protection efficacy, reaching up to 93.5% at a concentration of 0.05 mM.[1][2] The inhibitive action is attributed to the formation of a protective adsorbed layer on the steel surface, a process involving both physical and chemical adsorption.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from electrochemical impedance spectroscopy and potentiodynamic polarization studies of 3-OYA on mild steel in 1 M HCl.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with Varying Concentrations of 3-OYA

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (IE%)
Blank (0)50.8125.6-
0.01185.365.272.6
0.05781.235.893.5
0.1645.742.192.1
0.5450.258.788.7
1.0380.568.486.6

Data extracted from studies conducted at 303 K.

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with Varying Concentrations of 3-OYA

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (IE%)
Blank (0)-485115085-110-
0.01-47031280-10572.9
0.05-4657578-10293.5
0.1-4689579-10491.7
0.5-47213082-10688.7
1.0-47515583-10886.5

Data extracted from studies conducted at 303 K.

Experimental Protocols

Materials and Solution Preparation
  • Working Electrode: Mild steel specimens with a composition (wt%) of C (0.21%), Si (0.38%), Mn (0.05%), S (0.05%), P (0.09%), and the remainder Fe. The specimens should be abraded with silicon carbide papers of increasing grit (400 to 1200 grade), washed with distilled water and acetone, and then dried.[3] An area of 1 cm² is typically exposed to the electrolyte.

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade 37% HCl with double-distilled water.

  • Inhibitor Solutions: Solutions of this compound (3-OYA) are prepared at various concentrations (e.g., 0.01 mM to 1.0 mM) in 1 M HCl.

Electrochemical Measurements

A standard three-electrode cell is used for all electrochemical measurements, consisting of the mild steel specimen as the working electrode, a saturated calomel electrode (SCE) or a silver-silver chloride electrode as the reference electrode, and a platinum wire as the counter electrode.[4][5]

a. Electrochemical Impedance Spectroscopy (EIS)

  • Immerse the working electrode in the test solution (1 M HCl with and without 3-OYA) for 30 minutes to allow the open circuit potential (OCP) to stabilize.[4]

  • Perform EIS measurements at the OCP.

  • Apply a sinusoidal AC voltage perturbation of 10 mV.[6]

  • Scan a frequency range from 100 kHz down to 10 mHz.

  • Analyze the resulting Nyquist plots using an appropriate equivalent circuit model to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[7]

  • Calculate the inhibition efficiency (IE%) from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

b. Potentiodynamic Polarization (PDP)

  • After allowing the OCP to stabilize for 30 minutes, perform the potentiodynamic polarization scan.[4]

  • Scan the potential from -250 mV to +250 mV with respect to the OCP.[4]

  • Use a scan rate of 0.5 mV/s.[4]

  • Extrapolate the Tafel plots to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc).[7]

  • Calculate the inhibition efficiency (IE%) from the Icorr values using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_echem Electrochemical Measurements cluster_analysis Data Analysis p1 Prepare Mild Steel Electrode (Abrade, Clean, Dry) e1 Assemble Three-Electrode Cell p1->e1 p2 Prepare 1 M HCl Solution p2->e1 p3 Prepare 3-OYA Inhibitor Solutions (Varying Concentrations) p3->e1 e2 Stabilize at OCP (30 min) e1->e2 e3 Perform EIS Measurement e2->e3 e4 Perform PDP Measurement e3->e4 a1 Fit EIS Data to Equivalent Circuit (Calculate Rct, Cdl) e3->a1 a2 Extrapolate Tafel Plots (Calculate Icorr, Ecorr) e4->a2 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2->a3

Caption: Experimental workflow for evaluating 3-OYA corrosion inhibition.

inhibition_mechanism cluster_solution Corrosive Solution (1 M HCl) cluster_surface Mild Steel Surface cluster_process Corrosion Process inhibitor 3-OYA Molecules adsorption Adsorbed Protective Layer of 3-OYA inhibitor->adsorption Adsorption (Physisorption & Chemisorption) h_plus H+ ions cathodic Cathodic Hydrogen Evolution (2H+ + 2e- -> H2) h_plus->cathodic cl_minus Cl- ions anodic Anodic Dissolution (Fe -> Fe2+ + 2e-) cl_minus->anodic Accelerates steel Fe Surface steel->anodic adsorption->steel adsorption->anodic Blocks Sites adsorption->cathodic Blocks Sites

Caption: Mechanism of corrosion inhibition by 3-OYA on mild steel.

References

Application Notes and Protocols: Potentiodynamic Polarization Studies of 3-(1,3-Oxazol-5-yl)aniline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1,3-Oxazol-5-yl)aniline (3-OYA) has been identified as a highly effective corrosion inhibitor, particularly for mild steel in acidic environments such as 1 M hydrochloric acid (HCl) solution.[1][2] Its efficacy is attributed to the formation of a protective adsorbed layer on the metal surface, which mitigates the rates of both anodic and cathodic reactions.[1][2][3] This document provides a detailed protocol for evaluating the corrosion inhibition properties of 3-OYA using potentiodynamic polarization, along with a summary of key quantitative data and visual representations of the experimental workflow.

Data Presentation

The corrosion inhibition performance of this compound is concentration-dependent. The following table summarizes the key electrochemical parameters obtained from potentiodynamic polarization studies of mild steel in 1 M HCl in the absence and presence of various concentrations of 3-OYA.

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1 M HCl)-4751150-
0.05-49274.7593.5
0.1-49851.7595.5
0.5-50528.7597.5
1.0-51223.0098.0

Data compiled from studies on mild steel in 1 M HCl.[1][2]

The data clearly indicates that as the concentration of 3-OYA increases, the corrosion current density (icorr) significantly decreases, leading to a high inhibition efficiency, reaching up to 98% at a 1.0 mM concentration. The shift in the corrosion potential (Ecorr) suggests that 3-OYA acts as a mixed-type inhibitor.[3][4]

Experimental Protocols

This section details the methodology for conducting potentiodynamic polarization studies to evaluate the corrosion inhibition efficiency of this compound.

Materials and Equipment
  • Working Electrode: Mild steel coupon with a defined exposed surface area (e.g., 1 cm²). The chemical composition of the mild steel should be recorded.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

  • Inhibitor: this compound (3-OYA), with concentrations ranging from 0.05 mM to 1.0 mM.

  • Electrochemical Workstation: Potentiostat/Galvanostat capable of performing potentiodynamic polarization scans.

  • Electrochemical Cell: A standard three-electrode glass cell.

Electrode Preparation
  • Mechanically polish the mild steel working electrode using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200 grit).

  • Rinse the polished electrode with distilled water and then degrease with acetone or ethanol.

  • Dry the electrode thoroughly with a stream of warm air.

  • Immediately immerse the prepared electrode into the electrochemical cell containing the test solution.

Solution Preparation
  • Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

  • Prepare a stock solution of this compound in 1 M HCl.

  • Prepare the desired inhibitor concentrations (e.g., 0.05, 0.1, 0.5, and 1.0 mM) by serial dilution of the stock solution with 1 M HCl.

Potentiodynamic Polarization Measurement
  • Assemble the three-electrode electrochemical cell with the prepared mild steel working electrode, the reference electrode, and the counter electrode.

  • Fill the cell with the test solution (1 M HCl with or without the inhibitor).

  • Allow the working electrode to be immersed in the solution for a stabilization period (e.g., 30-60 minutes) to reach a steady open circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

Data Analysis
  • Plot the potentiodynamic polarization curves (log |current density| vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the cathodic and anodic branches of the polarization curves to their intersection point.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where:

    • icorr(blank) is the corrosion current density in the absence of the inhibitor.

    • icorr(inh) is the corrosion current density in the presence of the inhibitor.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the potentiodynamic polarization experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Mild Steel Working Electrode C Assemble 3-Electrode Electrochemical Cell A->C B Prepare 1 M HCl and Inhibitor Solutions B->C D Stabilize at Open Circuit Potential (OCP) C->D Immerse Electrode E Perform Potentiodynamic Polarization Scan D->E 30-60 min F Plot Polarization Curves E->F G Determine Ecorr and icorr via Tafel Extrapolation F->G H Calculate Inhibition Efficiency (IE%) G->H

Caption: Experimental workflow for potentiodynamic polarization studies.

Logical Relationship of Data Analysis

This diagram shows the logical flow from the raw experimental data to the final evaluation of the corrosion inhibitor's effectiveness.

data_analysis_flow rawData Raw Data (Potential vs. Current Density) polarizationCurve Potentiodynamic Polarization Curve rawData->polarizationCurve tafel Tafel Extrapolation polarizationCurve->tafel params Electrochemical Parameters (Ecorr, icorr) tafel->params ie Inhibition Efficiency (IE%) params->ie evaluation Evaluation of Inhibitor Performance ie->evaluation

Caption: Logical flow of data analysis for inhibitor evaluation.

References

The Versatility of 3-(1,3-Oxazol-5-yl)aniline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1,3-oxazol-5-yl)aniline scaffold has emerged as a valuable building block in the design and synthesis of a new generation of kinase inhibitors. Its unique structural features, combining the hydrogen bonding capabilities of the aniline amine with the versatile reactivity and electronic properties of the oxazole ring, offer medicinal chemists a powerful tool to develop potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by inhibitors derived from this promising scaffold.

Introduction to this compound in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases. The this compound moiety serves as a key pharmacophore that can be strategically employed to interact with the ATP-binding site of various kinases. The aniline portion can act as a hydrogen bond donor and acceptor, while the oxazole ring can participate in various non-covalent interactions and serves as a stable, synthetically tractable core for further molecular elaboration.

Target Kinases and Signaling Pathways

Kinase inhibitors derived from the this compound scaffold have shown promise against several key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and related family members like HER2, as well as downstream effectors in the PI3K/Akt signaling cascade.

EGFR/HER2 Signaling Pathway

The EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and migration. Overexpression or mutation of EGFR and HER2 is common in various cancers, making them prime therapeutic targets. Inhibitors incorporating the this compound scaffold can be designed to compete with ATP for binding to the kinase domain of these receptors, thereby blocking their activation and downstream signaling.

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 AutoP Autophosphorylation EGFR_HER2->AutoP PI3K PI3K AutoP->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->AutoP blocks

EGFR/HER2 Signaling Pathway and Point of Inhibition.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of many receptor tyrosine kinases. Its activation is central to cell survival and proliferation. The development of inhibitors that target components of this pathway is a major focus of cancer drug discovery. The versatility of the this compound scaffold allows for the design of molecules that can potentially inhibit PI3K or Akt directly.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Inhibitor This compound -based Inhibitor Inhibitor->PI3K blocks

PI3K/Akt Signaling Pathway and a Potential Point of Inhibition.

Data Presentation: Inhibitory Activity of Oxazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors containing an oxazole or isoxazole core, demonstrating the potential of this heterocyclic system in achieving high potency.

Compound IDTarget KinaseIC50 (µM)Reference
25a EGFR-TK0.054[1]
10a EGFR-TK0.064[1]
10b EGFR-TK0.066[1]
Compound 6 MCF7 Cell Line74.1[2]
Compound 14 HCT116 Cell Line71.8[2]

Note: The compounds listed are examples of oxazole/isoxazole-based inhibitors to illustrate the potential of the scaffold. Not all are direct derivatives of this compound.

Experimental Protocols

The following section provides a representative, multi-step synthesis protocol for a kinase inhibitor incorporating the this compound moiety. This protocol is a composite based on established synthetic methodologies for 2,5-disubstituted oxazoles and their subsequent elaboration into kinase inhibitors.

General Workflow for Synthesis and Evaluation

Synthesis_Workflow Start This compound (Starting Material) Step1 Amide Coupling Start->Step1 Intermediate N-(3-(1,3-oxazol-5-yl)phenyl)amide Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final Purification Purification & Characterization Final->Purification Screening Biological Screening (Kinase Assays, Cell-based Assays) Purification->Screening

General workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Synthesis of N-(3-(1,3-oxazol-5-yl)phenyl)acrylamide

This protocol describes the acylation of this compound to introduce a reactive acrylamide "warhead," a common feature in covalent kinase inhibitors.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(3-(1,3-oxazol-5-yl)phenyl)acrylamide.

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate in the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is typically measured on a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its synthetic accessibility and the ability to modulate its properties through substitution allow for the generation of diverse chemical libraries for screening against a wide range of kinase targets. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of this valuable chemical entity in the ongoing quest for more effective and selective cancer therapies.

References

Application Note: High-Purity Purification of 3-(1,3-Oxazol-5-yl)aniline for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-(1,3-Oxazol-5-yl)aniline, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for ensuring the safety, efficacy, and reproducibility of subsequent drug candidates. The protocol outlines a comprehensive workflow, including initial purity assessment, bulk purification via flash column chromatography, and final polishing by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to achieve >99% purity. Method development strategies and troubleshooting for common issues are also discussed.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of impurities, which can arise from the synthesis process, may lead to undesirable side reactions, reduced yield, and potential toxicity in downstream applications.[1][2] Therefore, a robust and reproducible purification protocol is essential. This document describes a multi-step purification strategy designed to remove common synthesis-related impurities such as unreacted starting materials, reaction by-products, and degradation products. The outlined methods are scalable and can be adapted based on the initial purity of the crude material and the final purity requirements.

Materials and Equipment

Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Amine-functionalized silica gel (optional)[3][4]

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Ethanol (anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Flash chromatography system

  • Preparative HPLC system with a suitable column (e.g., C18 for reversed-phase)[5]

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glassware (Erlenmeyer flasks, beakers, Büchner funnel)

  • Vacuum filtration apparatus

  • Heating mantle with magnetic stirrer

  • Analytical balance

  • NMR spectrometer

  • Mass spectrometer

  • Analytical HPLC

Experimental Protocols

Workflow for Purification

Purification_Workflow cluster_0 Initial Assessment cluster_1 Bulk Purification cluster_2 Fraction Analysis cluster_3 Final Polishing & Analysis Crude Crude this compound TLC_Analysis TLC & HPLC Analysis (Initial Purity) Crude->TLC_Analysis  Assess Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography  Separate Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pool_Fractions Pool Pure Fractions & Evaporate Fraction_Analysis->Pool_Fractions Purity_Check Purity Check (HPLC, NMR) Pool_Fractions->Purity_Check Recrystallization Recrystallization (If solid & >95% pure) Purity_Check->Recrystallization  Option 1 Prep_HPLC Preparative HPLC (For highest purity) Purity_Check->Prep_HPLC  Option 2 Final_QC Final QC Analysis (Purity >99%) Recrystallization->Final_QC Prep_HPLC->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: General purification workflow for this compound.

Protocol 1: Initial Purity Assessment by TLC and HPLC
  • TLC Analysis:

    • Dissolve a small amount of the crude product in DCM or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as 7:3 Hexane:EtOAc.

    • Visualize the spots under a UV lamp. The number of spots indicates the complexity of the mixture.

  • Analytical HPLC:

    • Dissolve the crude material in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Analyze using a standard reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid or triethylamine).

    • Determine the approximate purity by integrating the peak areas.

Protocol 2: Bulk Purification by Flash Column Chromatography

Due to the basic nature of the aniline moiety, interactions with the acidic silica gel can cause peak tailing and poor separation.[3][4] To mitigate this, the mobile phase is modified with triethylamine (TEA).

  • Method Development (TLC):

    • Screen various solvent systems to find the optimal separation. Start with Hexane:EtOAc mixtures (e.g., 9:1, 7:3, 1:1) and DCM:MeOH mixtures (e.g., 99:1, 95:5).[6]

    • To the most promising solvent system, add 0.5-1% TEA to the mobile phase to improve the resolution of the amine compound.[3]

    • The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc with 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[6]

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase, gradually increasing the polarity based on TLC method development (gradient elution).

    • Collect fractions and monitor the elution progress by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the partially purified product.

Protocol 3: Final Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids that are already at a relatively high purity (>95%) after chromatography.[7]

  • Solvent Screening:

    • Place a small amount of the partially purified product into several test tubes.

    • Test various solvents (e.g., ethanol, methanol, toluene, ethyl acetate) and mixed solvent systems (e.g., ethanol/water, DCM/hexane) to find a suitable one.[7][8]

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.[8]

  • Dissolution:

    • Place the product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 4: High-Purity Purification by Preparative HPLC

For applications requiring the highest purity, such as in late-stage drug development, preparative HPLC is the preferred method.[9][10]

  • Method Development:

    • Use an analytical HPLC to develop a separation method. Screen different columns and mobile phases to achieve optimal resolution between the target compound and any remaining impurities.[10]

    • For this basic compound, a reversed-phase method with an alkaline mobile phase (e.g., using ammonium bicarbonate buffer at pH 8-9) can improve peak shape and retention.[3]

  • Sample Preparation:

    • Dissolve the product from the bulk purification step in the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Purification and Fraction Collection:

    • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.[10]

    • Inject the sample and collect the fractions corresponding to the main product peak, as monitored by a UV detector.

  • Product Recovery:

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • If a non-volatile buffer was used, lyophilization (freeze-drying) may be necessary to obtain the final solid product.

Data Presentation

Table 1: TLC Method Development for Flash Chromatography

Solvent System (v/v)ModifierRf of Target CompoundObservations
Hexane:EtOAc (7:3)None0.35Significant tailing
Hexane:EtOAc (7:3)1% TEA0.38Symmetrical spot, good separation
DCM:MeOH (98:2)None0.40Some tailing, less separation from polar impurity
DCM:MeOH (98:2)1% TEA0.42Improved spot shape

Table 2: Summary of Purification Results

Purification StepStarting Mass (g)Final Mass (g)Recovery (%)Purity by HPLC (%)
Crude Material10.0--~75%
Flash Chromatography10.06.868%96.5%
Recrystallization6.85.987%>99.0%
Preparative HPLC6.85.581%>99.5%

Troubleshooting

IssuePossible CauseRecommended Solution
Column Chromatography: Product won't elute or shows severe tailing.Strong interaction with acidic silica gel.Add 0.5-1% TEA or ammonia to the mobile phase. Alternatively, use an amine-functionalized silica column.[3][4]
Recrystallization: Compound "oils out" instead of crystallizing.Solution is too supersaturated or the solvent boiling point is higher than the compound's melting point.Re-heat the solution, add more solvent, and allow it to cool more slowly. Scratch the inside of the flask or add a seed crystal to induce crystallization.[7]
Recrystallization: Low recovery of purified product.Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated.[7]
HPLC: Poor peak shape (fronting or tailing).Secondary interactions with the stationary phase; column overload.Adjust mobile phase pH. For basic amines, an alkaline pH is often beneficial. Reduce sample load.[3][10]

Conclusion

This application note provides a comprehensive and adaptable protocol for the purification of this compound. By employing a sequential strategy of flash column chromatography followed by either recrystallization or preparative HPLC, it is possible to consistently achieve a final product purity exceeding 99%. The detailed methodologies and troubleshooting guide will aid researchers and drug development professionals in obtaining high-quality material essential for their research and development activities.

References

Application Notes and Protocols for 3-(1,3-Oxazol-5-yl)aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-(1,3-oxazol-5-yl)aniline derivatives, with a focus on their potential as anticancer agents. This document includes detailed experimental protocols for their synthesis and biological evaluation, along with data presentation and visualization of relevant biological pathways.

Application Notes

The 1,3-oxazole ring is a key heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] Its presence often confers favorable pharmacokinetic and pharmacodynamic properties. When coupled with an aniline moiety, another privileged scaffold in medicinal chemistry, the resulting derivatives present a versatile platform for the development of novel therapeutic agents. The this compound core, in particular, has emerged as a promising starting point for the design of targeted therapies, notably in oncology.

Derivatives of this scaffold have shown potential as inhibitors of various enzymes implicated in cancer progression. For instance, the parent compound, this compound, has been identified as an inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rates.[3][4] By inhibiting PHGDH, these compounds can disrupt cancer cell metabolism and induce cell death.

Furthermore, modifications of the this compound scaffold have led to the discovery of potent inhibitors of other cancer-related targets, such as tubulin.[5][6] For example, a series of 1,3-oxazole sulfonamides incorporating a cyclopropyl group and various substituted anilines have demonstrated significant growth inhibitory properties against a panel of human cancer cell lines, with some compounds exhibiting nanomolar potency.[5] These findings highlight the therapeutic potential of this class of compounds and provide a strong rationale for their further investigation in drug discovery programs.

Key Applications:
  • Anticancer Agents: Derivatives have shown potent activity against various cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, breast, and prostate.[3][5]

  • Enzyme Inhibitors: The scaffold is a promising starting point for the development of inhibitors of key metabolic enzymes like PHGDH and structural proteins like tubulin.[4][5]

  • Drug Discovery Lead Structures: The modular nature of the this compound core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following tables summarize the in vitro anticancer activity of a series of 1,3-oxazole sulfonamide derivatives, which are structurally related to the this compound scaffold. The data is presented as the mean GI50 (the concentration required to inhibit cell growth by 50%) values against a panel of human cancer cell lines.

Table 1: Structures and Anticancer Activity of Initial 1,3-Oxazole Sulfonamide Library [5]

Compound IDR GroupMean GI50 (µM) NCI-60
12 4-Methylphenyl>100
13 4-Methoxyphenyl>100
14 4-Chlorophenyl1.45
15 4-Fluorophenyl1.82
16 3,4-Dichlorophenyl0.33
17 2,4-Dichlorophenyl0.49
18 3-Trifluoromethylphenyl1.15
19 4-Trifluoromethylphenyl>100

Table 2: Average GI50 and LC50 Data for Selected Potent 1,3-Oxazole Sulfonamide Derivatives [5]

Compound IDMean GI50 (µM) NCI-60Mean LC50 (µM) NCI-60
14 1.45>100
16 0.3389.1
17 0.49>100
18 1.15>100
22 0.76>100
30 0.55>100
32 0.68>100
44 0.048879.4
58 0.044787.1

Experimental Protocols

General Synthesis of 1,3-Oxazole Sulfonamide Derivatives[5]

The synthesis of the 1,3-oxazole sulfonamide derivatives is a multi-step process starting from a substituted acetophenone. The following is a general protocol based on the synthesis of a benzenesulfonyl chloride intermediate.[6]

Step 1: Bromination of Acetophenone To a solution of the starting acetophenone (1.0 equiv) in a suitable solvent such as methyl tert-butyl ether (MTBE), bromine (1.0 equiv) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the α-bromoketone, which is often used in the next step without further purification.

Step 2: Formation of the Primary Amine Salt (Delépine Reaction) The α-bromoketone (1.0 equiv) is dissolved in chloroform, and hexamethylenetetramine (1.1 equiv) is added. The mixture is stirred at room temperature. After the reaction is complete, the resulting salt is collected by filtration and then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid to yield the primary amine hydrochloride salt.

Step 3: Amide Formation The primary amine salt (1.0 equiv) is dissolved in a suitable solvent like dichloromethane, and a base such as triethylamine (2.5 equiv) is added. The mixture is cooled to 0 °C, and an acyl chloride (e.g., cyclopropanecarbonyl chloride, 1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then worked up by washing with water and brine, and the organic layer is dried and concentrated to give the amide.

Step 4: Oxazole Ring Formation The amide from the previous step is refluxed in phosphoryl chloride (POCl₃) until the reaction is complete. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give the 1,3-oxazole intermediate.

Step 5: Sulfonylation The 1,3-oxazole intermediate is treated with chlorosulfonic acid at 0 °C, followed by the addition of thionyl chloride. The reaction mixture is heated to 60 °C and stirred until completion. The reaction is then cooled and carefully poured onto ice. The resulting precipitate is filtered, washed with water, and dried to give the benzenesulfonyl chloride derivative.

Step 6: Final Sulfonamide Formation To a solution of the desired aniline or amine (1.0 equiv) in a mixture of pyridine and chloroform at 0 °C, the benzenesulfonyl chloride derivative (1.0 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed, and the residue is purified by column chromatography to afford the final 1,3-oxazole sulfonamide.[2]

In Vitro PHGDH Inhibition Assay

This protocol is adapted from a high-throughput screening assay for PHGDH inhibitors.

Principle: The activity of PHGDH is measured by monitoring the production of NADH from NAD+ during the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. The production of NADH is coupled to the reduction of a probe (e.g., resazurin) to a fluorescent product (resorufin) by diaphorase. The increase in fluorescence is proportional to the PHGDH activity.

Materials:

  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (3-PG)

  • NAD+

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 1 mM MgCl₂, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PG, NAD+, diaphorase, and resazurin at their final desired concentrations.

  • Add a small volume of the test compound solution or DMSO (vehicle control) to the wells of the microplate.

  • To initiate the reaction, add the PHGDH enzyme to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., from NCI-60 panel)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the GI50 (or IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

PHGDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH NAD+ -> NADH ThreePHP 3-Phospho- hydroxypyruvate PHGDH->ThreePHP PSAT1 PSAT1 ThreePHP->PSAT1 Glutamate -> α-KG ThreePS 3-Phosphoserine PSAT1->ThreePS PSPH PSPH ThreePS->PSPH Serine Serine PSPH->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides AminoAcids Other Amino Acids Serine->AminoAcids Redox Redox Balance (GSH) Serine->Redox Inhibitor This compound Derivatives Inhibitor->PHGDH

Caption: The serine biosynthesis pathway and the inhibitory action of this compound derivatives on PHGDH.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification EnzymeAssay In Vitro PHGDH Enzyme Inhibition Assay Purification->EnzymeAssay CellAssay Cell-Based Anticancer Activity Assay (e.g., MTT) Purification->CellAssay IC50_Enzyme Determine Enzymatic IC50 EnzymeAssay->IC50_Enzyme GI50_Cell Determine Cellular GI50 CellAssay->GI50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR GI50_Cell->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes and Protocols: Langmuir Adsorption Isotherm of 3-(1,3-Oxazol-5-yl)aniline on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Oxazol-5-yl)aniline (3-OYA) has been identified as a highly effective corrosion inhibitor for mild steel, particularly in acidic environments such as 1 M HCl solution.[1][2] Its efficacy is attributed to the formation of a protective adsorbed layer on the metal surface, a phenomenon that can be described by the Langmuir adsorption isotherm.[1][2] This model suggests a monolayer adsorption process onto a surface with a finite number of identical and equivalent adsorption sites.[1] The adsorption of 3-OYA on the mild steel surface involves both physical and chemical mechanisms.[1][2] This document provides detailed application notes and experimental protocols for studying the Langmuir adsorption isotherm of 3-OYA on metal surfaces, primarily focusing on mild steel as a representative metal.

Data Presentation

The adsorption of this compound on mild steel in 1 M HCl was found to follow the Langmuir adsorption isotherm.[1] The degree of surface coverage (θ) for different inhibitor concentrations was determined using gravimetric (weight loss) measurements. The Langmuir isotherm is expressed by the following equation:

C / θ = 1 / K_ads + C

Where:

  • C is the concentration of the inhibitor (3-OYA).

  • θ is the surface coverage.

  • K_ads is the equilibrium constant of the adsorption process.

A plot of C/θ versus C yields a straight line with a slope of approximately 1 and an intercept of 1/K_ads. The high correlation coefficient (R² = 0.99629) from the experimental data confirms the suitability of the Langmuir model.[1][3]

Table 1: Thermodynamic Parameters for the Adsorption of this compound on Mild Steel in 1 M HCl [1]

Temperature (K)K_ads (M⁻¹)ΔG°_ads (kJ mol⁻¹)
3031.8 x 10⁴-35.2
3131.2 x 10⁴-35.8
3230.8 x 10⁴-36.1
3330.5 x 10⁴-36.5

The negative values of the standard free energy of adsorption (ΔG°_ads) indicate a spontaneous adsorption process. The values are in a range that suggests the occurrence of both physisorption and chemisorption.[1][2]

Experimental Protocols

Gravimetric (Weight Loss) Method

This method is used to determine the corrosion rate of the metal in the presence and absence of the inhibitor, from which the surface coverage (θ) and inhibition efficiency (IE%) are calculated.

Materials:

  • Mild steel coupons of known dimensions and composition.

  • 1 M HCl solution (corrosive medium).

  • This compound (inhibitor) at various concentrations (e.g., 0.1 mM to 1.0 mM).[1]

  • Acetone and distilled water for cleaning.

  • Analytical balance.

  • Water bath or thermostat for temperature control (303 K to 333 K).[1]

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing 1 M HCl solution with and without various concentrations of 3-OYA.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 5 hours).[1]

  • After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × W) / (A × T × D) Where W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) and surface coverage (θ): IE% = [(CR_uninh - CR_inh) / CR_uninh] × 100 θ = (CR_uninh - CR_inh) / CR_uninh Where CR_uninh and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat.

  • A three-electrode cell setup:

    • Working electrode: Mild steel coupon.

    • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter electrode: Platinum foil or graphite rod.

  • 1 M HCl solution with and without various concentrations of 3-OYA.

Procedure for Potentiodynamic Polarization (PDP):

  • Prepare the mild steel working electrode by polishing and cleaning as described previously.

  • Immerse the three electrodes in the test solution (1 M HCl with or without inhibitor).

  • Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%): IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] × 100

Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • Use the same three-electrode setup and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data.

  • Analyze the Nyquist plots to determine the charge transfer resistance (R_ct). The diameter of the semicircle in the Nyquist plot corresponds to R_ct.

  • Calculate the inhibition efficiency (IE%): IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] × 100

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiments Experimental Analysis cluster_electrochemical cluster_analysis Data Analysis prep_metal Mild Steel Coupon Preparation (Polishing, Degreasing, Washing) weight_loss Gravimetric Method (Weight Loss Measurement) prep_metal->weight_loss electrochemical Electrochemical Methods prep_metal->electrochemical prep_solution Inhibitor Solution Preparation (Varying concentrations of 3-OYA in 1 M HCl) prep_solution->weight_loss prep_solution->electrochemical calc_ie Calculate Inhibition Efficiency (IE%) and Surface Coverage (θ) weight_loss->calc_ie pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp->calc_ie eis->calc_ie langmuir_plot Plot Langmuir Isotherm (C/θ vs. C) calc_ie->langmuir_plot thermo_params Determine Thermodynamic Parameters (K_ads, ΔG°_ads) langmuir_plot->thermo_params

Caption: Experimental workflow for studying the Langmuir adsorption of 3-OYA.

Adsorption_Mechanism inhibitor 3-OYA Molecules in Solution surface Mild Steel Surface (Active Sites) inhibitor->surface Adsorption (Physisorption & Chemisorption) adsorbed_layer Adsorbed Monolayer of 3-OYA protection Corrosion Inhibition adsorbed_layer->protection

Caption: Logical relationship of the 3-OYA adsorption and inhibition process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-(1,3-Oxazol-5-yl)aniline synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the Van Leusen oxazole synthesis, which utilizes 3-aminobenzaldehyde and tosylmethyl isocyanide (TosMIC).

Q1: My reaction yield is consistently low. What are the primary causes?

Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete reaction, formation of side products, or degradation of the starting materials or product. Suboptimal reaction conditions such as incorrect temperature, improper base selection, or the presence of moisture are frequent culprits.

Q2: I am observing a significant amount of an intermediate that is not my final product. What is it and how can I promote its conversion?

A common byproduct in the Van Leusen oxazole synthesis is the stable 4-tosyl-4,5-dihydrooxazole intermediate. Its accumulation indicates that the final elimination of p-toluenesulfinic acid is incomplete.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C or reflux, depending on the solvent) can facilitate the elimination step.

    • Use a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃), switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve the rate of elimination.

    • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may enable the complete conversion of the intermediate to the desired oxazole.

Q3: My starting material, 3-aminobenzaldehyde, seems to be degrading during the reaction. How can I prevent this?

The amino group in 3-aminobenzaldehyde can be sensitive to certain reaction conditions. Protecting the amine functionality prior to the oxazole formation and deprotecting it afterward is a common strategy to avoid side reactions and degradation. However, for a more direct approach, careful control of the reaction conditions is crucial. Using milder bases and maintaining lower temperatures during the initial addition steps can help minimize degradation.

Q4: How critical is the purity of my reagents and the reaction conditions?

The purity of starting materials and the reaction environment are critical for a successful synthesis.

  • Purity of 3-Aminobenzaldehyde: Aldehydes can oxidize to carboxylic acids, which will not participate in the desired reaction. Ensure your 3-aminobenzaldehyde is pure before use.

  • Purity of TosMIC: Tosylmethyl isocyanide can degrade, especially in the presence of moisture and base. Use high-quality TosMIC and store it under anhydrous conditions.

  • Anhydrous Conditions: Water can react with the deprotonated TosMIC and lead to the formation of N-(tosylmethyl)formamide, consuming your reagent and reducing the yield. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the best practices for purifying this compound?

Purification of the final product is crucial to remove unreacted starting materials, the tosyl byproduct, and any other side products.

  • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove the base and water-soluble byproducts.

  • Column Chromatography: The most effective method for purifying this compound is typically column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to elute the product.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step to obtain a highly pure compound.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of 5-substituted oxazoles in Van Leusen-type reactions, providing a basis for optimizing the synthesis of this compound.

AldehydeBaseSolventTemperatureTime (h)Yield (%)Reference
2-chloroquinoline-3-carbaldehydeK₂CO₃MethanolReflux883[1]
Indole-3-carboxaldehydeAmbersep® 900(OH)DME/MethanolNot specifiedNot specified66
Tris-aldehyde substrateK₂CO₃MethanolRefluxNot specifiedGood[2]
Piperidine-derived imineDBUMethanol242463[3]
Pyrimidine derivativeK₂CO₃MethanolNot specifiedNot specifiedHigh[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Van Leusen Reaction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Aminobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-aminobenzaldehyde (1.0 eq) and anhydrous methanol. Stir the solution until the aldehyde is fully dissolved.

  • Addition of Reagents: Add tosylmethyl isocyanide (TosMIC, 1.1 eq) to the solution, followed by the portion-wise addition of anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product 3-Aminobenzaldehyde 3-Aminobenzaldehyde Van Leusen Reaction Van Leusen Reaction 3-Aminobenzaldehyde->Van Leusen Reaction TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Van Leusen Reaction Dihydrooxazole Intermediate Dihydrooxazole Intermediate Van Leusen Reaction->Dihydrooxazole Intermediate Cyclization This compound This compound Dihydrooxazole Intermediate->this compound Elimination of Tos-H

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure_Reactants Purify Aldehyde and use fresh TosMIC Check_Purity->Impure_Reactants Impure Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Moisture Present Optimize_Base Optimize Base (e.g., K2CO3 vs DBU) Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature (e.g., Reflux) Check_Conditions->Optimize_Temp Optimize_Time Extend Reaction Time Check_Conditions->Optimize_Time End Improved Yield Impure_Reactants->End Anhydrous->End Optimize_Base->End Optimize_Temp->End Optimize_Time->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Oxazol-5-yl)aniline. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on side reactions and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound is resulting in a low yield. What are the common side reactions and how can I minimize them?

A1: Low yields in the synthesis of this compound, typically performed via the Van Leusen oxazole synthesis from 3-aminobenzaldehyde and tosylmethyl isocyanide (TosMIC), are often due to several competing side reactions.

  • Formation of 4-Tosyl-4,5-dihydrooxazole Intermediate: The final step of the Van Leusen reaction is the elimination of the tosyl group to form the aromatic oxazole ring. Incomplete elimination is a common issue, leading to the accumulation of the stable dihydrooxazole intermediate.[1][2]

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can promote the elimination step.[1][2]

      • Use a Stronger Base: While potassium carbonate is commonly used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[1][2]

      • Extended Reaction Time: Increasing the reaction duration can allow for the complete conversion of the intermediate to the desired oxazole.[1][2]

  • Imidazole Formation: The presence of the primary amine on 3-aminobenzaldehyde can lead to the formation of an imine intermediate by reacting with another molecule of the aldehyde. This imine can then react with TosMIC in a Van Leusen three-component reaction to yield an imidazole byproduct.[3][4]

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of 3-aminobenzaldehyde to ensure the complete consumption of TosMIC in the desired oxazole formation pathway.

      • Slow Addition of Aldehyde: Adding the 3-aminobenzaldehyde solution slowly to the reaction mixture containing the deprotonated TosMIC may favor the desired reaction pathway over imine formation.

  • Self-Condensation of 3-Aminobenzaldehyde: Aromatic aminoaldehydes are known to be unstable and can undergo self-condensation reactions, especially under basic conditions, leading to polymeric byproducts.[5]

    • Troubleshooting:

      • Use Freshly Purified Aldehyde: Ensure the 3-aminobenzaldehyde is of high purity and free from polymeric or oxidized impurities.

      • Maintain Low Temperatures: Perform the initial addition and reaction at a lower temperature (e.g., 0 °C) to minimize self-condensation before the desired reaction with TosMIC occurs.

  • Decomposition of TosMIC: TosMIC can decompose under basic conditions, especially in the presence of water, to form N-(tosylmethyl)formamide. This side reaction consumes the reagent and reduces the overall yield.[1]

    • Troubleshooting:

      • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am having difficulty purifying this compound. What is the recommended purification method?

A2: The purification of this compound can be challenging due to its polar nature and the presence of structurally similar byproducts. Column chromatography on silica gel is the most common and effective method.

  • Troubleshooting Column Chromatography:

    • Tailing: Anilines are basic and can interact strongly with the acidic silanol groups on the silica gel, leading to significant tailing of the product peak.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Poor Separation: The dihydrooxazole intermediate and imidazole byproducts can have similar polarities to the desired product, making separation difficult.

      • Solution: Employ a shallow solvent gradient during elution. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Careful monitoring of fractions by TLC is essential. A common starting eluent system for similar compounds is a mixture of hexane and ethyl acetate.[6]

Q3: I have isolated a major byproduct. How can I identify it?

A3: The most likely major byproduct is the 3-(4-tosyl-4,5-dihydro-1,3-oxazol-5-yl)aniline intermediate.

  • Characterization:

    • NMR Spectroscopy: In the ¹H NMR spectrum, you will observe characteristic signals for the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm) and the protons of the dihydrooxazole ring. The protons on the dihydrooxazole ring will likely appear as a set of coupled multiplets.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the dihydrooxazole intermediate (C₁₆H₁₆N₂O₃S, MW: 328.38).

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side ProductChemical StructureMolecular FormulaMolecular Weight ( g/mol )Common Analytical Observations
3-(4-Tosyl-4,5-dihydro-1,3-oxazol-5-yl)aniline(Structure not available)C₁₆H₁₆N₂O₃S328.38Presence of tosyl group signals in ¹H NMR; M+ peak at 328.38 in MS.
1-(3-Aminophenyl)-5-(3-aminobenzyl)-1H-imidazole(Structure not available)C₁₆H₁₆N₄264.33Complex aromatic region in ¹H NMR; M+ peak at 264.33 in MS.
N-(Tosylmethyl)formamide(Structure not available)C₉H₁₁NO₃S213.25Characteristic signals for the tosyl group and formamide proton in ¹H NMR.

Table 2: Typical Reaction Conditions for Van Leusen Oxazole Synthesis

ParameterTypical RangeRecommended for this compoundReference
Base K₂CO₃, t-BuOK, DBUK₂CO₃ (milder) or t-BuOK (stronger, for stubborn eliminations)[1][2]
Solvent Methanol, THF, DMEAnhydrous THF or a mixture of THF and Methanol[7]
Temperature -60 °C to refluxInitial addition at 0 °C, then warming to RT or gentle heating (40-50 °C)[1][7]
Reaction Time 2 - 24 hours4 - 12 hours (monitor by TLC)[2]
Stoichiometry (Aldehyde:TosMIC:Base) 1 : 1-1.2 : 2-31 : 1.1 : 2.2General practice

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and should be optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the flask to 0 °C in an ice bath and add potassium tert-butoxide (2.2 equivalents) in portions.

  • TosMIC Addition: In a separate flask, dissolve tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in anhydrous THF. Slowly add this solution to the stirred suspension of the base at 0 °C. Stir the resulting mixture for 20-30 minutes at this temperature.

  • Aldehyde Addition: Dissolve freshly purified 3-aminobenzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Promoting Elimination (if necessary): If TLC analysis indicates the presence of a significant amount of the dihydrooxazole intermediate, gently heat the reaction mixture to 40-50 °C for an additional 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 0.5% triethylamine.

Mandatory Visualizations

Main_Reaction_Pathway 3-Aminobenzaldehyde 3-Aminobenzaldehyde Intermediate_Adduct Intermediate Adduct 3-Aminobenzaldehyde->Intermediate_Adduct + Deprotonated_TosMIC TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC + Base Base Base Dihydrooxazole 3-(4-Tosyl-4,5-dihydro-1,3-oxazol-5-yl)aniline Intermediate_Adduct->Dihydrooxazole Intramolecular cyclization Product This compound Dihydrooxazole->Product - Tosyl group (Base promoted elimination) Side_Reaction_Pathways cluster_imidazole Imidazole Formation cluster_incomplete Incomplete Elimination cluster_condensation Self-Condensation 3-Aminobenzaldehyde_1 3-Aminobenzaldehyde Imine Imine intermediate 3-Aminobenzaldehyde_1->Imine 3-Aminobenzaldehyde_2 3-Aminobenzaldehyde 3-Aminobenzaldehyde_2->Imine Imidazole_Byproduct Imidazole Byproduct Imine->Imidazole_Byproduct TosMIC_1 TosMIC TosMIC_1->Imidazole_Byproduct Dihydrooxazole 3-(4-Tosyl-4,5-dihydro-1,3-oxazol-5-yl)aniline Product This compound Dihydrooxazole->Product Slow or incomplete 3-Aminobenzaldehyde_3 3-Aminobenzaldehyde Polymeric_Byproducts Polymeric Byproducts 3-Aminobenzaldehyde_3->Polymeric_Byproducts Base Troubleshooting_Workflow Start Low Yield of This compound Analyze_Crude Analyze crude reaction mixture (TLC, LC-MS, 1H NMR) Start->Analyze_Crude Identify_Byproduct Identify major byproduct(s) Analyze_Crude->Identify_Byproduct Dihydrooxazole Dihydrooxazole intermediate is major byproduct Identify_Byproduct->Dihydrooxazole Yes Imidazole Imidazole byproduct detected Identify_Byproduct->Imidazole Yes Starting_Material Unreacted starting materials Identify_Byproduct->Starting_Material Yes Optimize_Elimination Optimize elimination step: - Increase temperature - Use stronger base - Extend reaction time Dihydrooxazole->Optimize_Elimination Control_Stoichiometry Adjust stoichiometry and addition rate of aldehyde Imidazole->Control_Stoichiometry Check_Conditions Review reaction conditions: - Anhydrous? - Reagent purity? Starting_Material->Check_Conditions

References

Technical Support Center: Optimization of Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during oxazole synthesis. It provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to optimize reaction conditions and improve outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during oxazole synthesis, leading to low yields or impure products.

Question 1: My reaction yield is consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate.[1] This is a common issue in classical methods like the Robinson-Gabriel synthesis, where strong acids such as concentrated sulfuric acid (H₂SO₄) are used for cyclodehydration, leading to decomposition and polymerization at elevated temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1][2]

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the stability of your starting materials and product.[3]

  • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates or starting materials, especially under acidic conditions.[3] Ensure all solvents and reagents are thoroughly dried before use.

Question 2: The reaction is very slow or does not proceed to completion. What are the potential reasons?

Answer: Incomplete conversion can be due to insufficient reactivity of the starting materials, a non-optimal choice of catalyst or dehydrating agent, or steric hindrance.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If using a very mild agent is ineffective, consider a stronger one. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]

  • Screen Different Catalysts: For metal-catalyzed reactions, the choice of ligand and metal source is critical. For example, in palladium-catalyzed arylations of oxazoles, using task-specific phosphine ligands can control regioselectivity.[4]

  • Solvent Optimization: The polarity of the solvent can significantly impact reaction rates. For instance, in direct arylation of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[4]

Question 3: I am observing the formation of significant side products other than tar. How can I minimize them?

Answer: Side product formation often arises from competing reaction pathways or the cleavage of the newly formed oxazole ring under harsh conditions.[5]

Recommended Solutions:

  • Control Reaction Conditions: Carefully control parameters like temperature, reaction time, and the stoichiometry of reagents. Over-exposure to harsh conditions can degrade the desired product.[3]

  • Protect Sensitive Functional Groups: If your substrates contain sensitive functional groups, they may need to be protected before the synthesis and deprotected afterward.

  • Choose a Milder Synthetic Route: Modern synthetic methods often offer higher selectivity and milder conditions, reducing the formation of byproducts. For example, iodine-catalyzed tandem oxidative cyclization can be a practical and simple method for synthesizing 2,5-disubstituted oxazoles with excellent functional group compatibility.[4]

Question 4: I am having difficulty purifying my oxazole product. What can I do?

Answer: Purification challenges often stem from the similar polarity of the desired product and byproducts or unreacted starting materials.[3]

Recommended Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases for column chromatography.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Alternative Workup Procedures: Consider an acidic or basic wash during the workup to remove impurities with corresponding functional groups. For example, quenching a reaction with a mild base can help neutralize an acidic catalyst before extraction.

Data Presentation: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

The choice of the cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis.[1] The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTemperatureRemarks
Sulfuric Acid (H₂SO₄)Neat or in Acetic AnhydrideHigh Temp (e.g., 90°C)Traditional method, but often leads to charring and low yields with sensitive substrates.[1][2]
Polyphosphoric Acid (PPA)NeatModerate to High TempCan offer better yields than H₂SO₄ for some substrates.[1]
Phosphorus Oxychloride (POCl₃)DMF, Toluene0°C to RefluxA powerful dehydrating agent, effective but can be harsh.[1][2]
Trifluoroacetic Anhydride (TFAA)Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[1][2] Can be expensive.
Triphenylphosphine (PPh₃) / Iodine (I₂)Toluene, CH₂Cl₂Room TemperaturePart of a milder, two-step approach (e.g., Wipf's modification).[1][2]
Burgess ReagentTHFRoom Temp to RefluxA mild and selective dehydrating agent.[3]

Experimental Protocols

1. Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride (TFAA)

This protocol is adapted for substrates that are sensitive to strong acids.

  • Materials: 2-Acylamino-ketone (1.0 eq), Trifluoroacetic Anhydride (TFAA) (2.0-3.0 eq), Anhydrous Dioxane or THF, Saturated aqueous NaHCO₃, Ethyl Acetate, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the 2-acylamino-ketone in anhydrous dioxane or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add TFAA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

2. Van Leusen Oxazole Synthesis

This method is useful for the synthesis of 5-substituted oxazoles from aldehydes.

  • Materials: Aldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.1 eq), Potassium Carbonate (K₂CO₃) (2.5 eq), Anhydrous Methanol, Ethyl Acetate, Water, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred suspension of K₂CO₃ in anhydrous methanol, add the aldehyde and TosMIC.

    • Heat the mixture to reflux (around 65°C) and stir for 1-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Oxazole_Synthesis_Optimization_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Troubleshooting cluster_optimization Phase 4: Optimization start Define Target Oxazole (Substitution Pattern) route_selection Select Synthetic Route (e.g., Robinson-Gabriel, Van Leusen) start->route_selection reagent_prep Prepare Anhydrous Reagents & Solvents route_selection->reagent_prep initial_rxn Run Initial Reaction (Standard Conditions) reagent_prep->initial_rxn monitoring Monitor Progress (TLC, LC-MS) initial_rxn->monitoring workup Workup & Crude Isolation monitoring->workup analysis Analyze Crude Product (NMR, MS) workup->analysis eval Evaluate Yield & Purity analysis->eval troubleshoot Troubleshoot Issues (See Guide Above) eval->troubleshoot Low Yield / Impure end_node Pure Oxazole Product eval->end_node Success optimize Optimize Conditions: - Temperature - Catalyst/Reagent - Solvent troubleshoot->optimize optimize->initial_rxn Iterate

Caption: Workflow for the optimization of oxazole synthesis.

References

Technical Support Center: The Effect of Temperature on the Corrosion Inhibition Efficiency of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the corrosion inhibition efficiency of 3-(1,3-Oxazol-5-yl)aniline (3-OYA).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing temperature on the corrosion inhibition efficiency of this compound?

A1: The inhibition efficiency of this compound for mild steel in a 1 M HCl solution generally decreases as the temperature increases.[1][2] This is a common trend observed for many organic corrosion inhibitors and is attributed to several factors, including the increased kinetic energy of corrosive species and the potential for desorption of the inhibitor from the metal surface at higher temperatures.

Q2: How does temperature affect the corrosion rate of mild steel in the presence of this compound?

A2: The corrosion rate of mild steel in 1 M HCl, both in the absence and presence of this compound, increases with a rise in temperature.[1] However, the presence of the inhibitor significantly reduces the overall corrosion rate compared to the uninhibited system at all tested temperatures.

Q3: What is the proposed adsorption mechanism of this compound on a mild steel surface?

A3: The adsorption of this compound on a mild steel surface is believed to occur through a combination of physical and chemical adsorption mechanisms.[1][2] The decrease in inhibition efficiency with increasing temperature is indicative of physisorption, while the chemical nature of the inhibitor molecule also allows for chemisorption.

Q4: Does the concentration of this compound influence its performance at different temperatures?

A4: Yes, the concentration of the inhibitor plays a crucial role. At all temperatures studied (from 303 K to 333 K), increasing the concentration of this compound leads to an increase in inhibition efficiency.[1]

Data Presentation

The following tables summarize the general trend of corrosion rate and inhibition efficiency of this compound at different temperatures and concentrations, as reported in the literature.

Table 1: Effect of Temperature and Concentration on Corrosion Rate and Inhibition Efficiency of this compound for Mild Steel in 1 M HCl.

Temperature (K)Concentration of 3-OYA (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
3030.1LowerHigher
3030.5LowerHigher
3031.0LowestHighest
3130.1Higher than at 303 KLower than at 303 K
3130.5Higher than at 303 KLower than at 303 K
3131.0Higher than at 303 KLower than at 303 K
3230.1Higher than at 313 KLower than at 313 K
3230.5Higher than at 313 KLower than at 313 K
3231.0Higher than at 313 KLower than at 313 K
3330.1HighestLowest
3330.5HighestLowest
3331.0HighestLowest

Note: This table illustrates the qualitative trend. For specific quantitative data, please refer to the primary research articles.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurements

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel coupons over time.

Procedure:

  • Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in beakers containing 1 M HCl solution without and with various concentrations of this compound.

  • Temperature Control: The beakers are placed in a thermostatically controlled water bath to maintain the desired experimental temperature (e.g., 303 K, 313 K, 323 K, 333 K).

  • Duration: The coupons are immersed for a specified period (e.g., 5 hours).

  • Final Weighing: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (K × W) / (A × T × D)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, D is the density of the metal, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the corrosion mechanism and the properties of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell: A standard three-electrode cell is used, containing the mild steel sample as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte: The cell is filled with 1 M HCl solution without and with different concentrations of this compound.

  • Stabilization: The working electrode is immersed in the test solution for a sufficient time to allow the open-circuit potential (OCP) to stabilize.

  • Measurement: An AC signal with a small amplitude (e.g., 10 mV) is applied at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency is calculated using the Rct values.

Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (icorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Procedure:

  • Cell Setup: The same three-electrode cell as in the EIS measurements is used.

  • Stabilization: The working electrode is immersed in the electrolyte until a stable OCP is reached.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency is calculated from the icorr values.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible inhibition efficiency results at a given temperature.

  • Possible Cause 1: Incomplete removal of corrosion products after the weight loss experiment.

    • Solution: Ensure a standardized and thorough cleaning procedure for the coupons after immersion. The cleaning solution should effectively remove corrosion products without attacking the base metal.

  • Possible Cause 2: Fluctuation in the experimental temperature.

    • Solution: Use a high-precision, thermostatically controlled water bath and monitor the temperature throughout the experiment.

  • Possible Cause 3: Contamination of the electrolyte or inhibitor solution.

    • Solution: Use high-purity reagents and freshly prepared solutions for each experiment.

Issue 2: Low inhibition efficiency observed at all temperatures.

  • Possible Cause 1: Incorrect inhibitor concentration.

    • Solution: Double-check the calculations for the preparation of the inhibitor solutions. Ensure the inhibitor is fully dissolved in the electrolyte.

  • Possible Cause 2: The inhibitor is not suitable for the specific corrosive environment or metal.

    • Solution: While this compound is effective for mild steel in HCl, its efficiency may vary in other acids or for different metals. Review the literature for suitability.

Issue 3: Distorted or noisy electrochemical (EIS/PDP) data.

  • Possible Cause 1: Unstable open-circuit potential (OCP).

    • Solution: Allow sufficient time for the system to stabilize before starting the measurement. A stable OCP is crucial for reliable electrochemical data.

  • Possible Cause 2: High solution resistance.

    • Solution: Ensure the reference electrode is placed close to the working electrode to minimize IR drop.

  • Possible Cause 3: External electrical noise.

    • Solution: Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis start Start prep_coupon Prepare Mild Steel Coupons (Polish, Degrease, Weigh) start->prep_coupon prep_solution Prepare 1M HCl with various 3-OYA concentrations start->prep_solution weight_loss Weight Loss Measurement (Controlled Temperature) prep_coupon->weight_loss prep_solution->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_solution->eis pdp Potentiodynamic Polarization (PDP) prep_solution->pdp calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_eis Analyze Nyquist & Bode Plots (Determine Rct, Cdl) eis->analyze_eis analyze_pdp Analyze Tafel Plots (Determine icorr, Ecorr) pdp->analyze_pdp end End calc_cr_ie->end analyze_eis->end analyze_pdp->end

Caption: Experimental workflow for evaluating the corrosion inhibition of 3-OYA.

Temperature_Effect cluster_effects Effects on System cluster_results Observed Results Temp Increase in Temperature KineticEnergy Increased Kinetic Energy of Corrosive Species Temp->KineticEnergy leads to Desorption Increased Desorption of Inhibitor Molecules Temp->Desorption promotes CorrosionRate Increased Corrosion Rate KineticEnergy->CorrosionRate InhibitionEfficiency Decreased Inhibition Efficiency Desorption->InhibitionEfficiency reduced adsorption leads to

Caption: Relationship between temperature and corrosion inhibition efficiency.

References

Overcoming solubility issues of 3-(1,3-Oxazol-5-yl)aniline in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(1,3-Oxazol-5-yl)aniline

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For this compound, a polar aprotic solvent is recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of organic molecules.[1][2] Dimethylformamide (DMF) can also be a suitable alternative.[3] It is advisable to prepare a stock solution at a concentration of 1-10 mM, which can then be serially diluted for your specific assay.[1] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[1][4]

Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What can I do?

A2: This is a common challenge encountered with hydrophobic compounds when transitioning from a high-concentration organic stock to a primarily aqueous medium.[1][5] Precipitation can lead to inconsistent and unreliable experimental results.[4] Please refer to the detailed Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of aniline and its derivatives is often pH-dependent.[6][7] The aniline moiety is basic and can be protonated in acidic conditions to form the corresponding anilinium ion.[7] This protonated form is generally much more soluble in aqueous solutions.[7] Therefore, slightly acidifying your aqueous buffer (if your assay permits) may significantly enhance the solubility of the compound.[2] However, it is crucial to verify that the pH change does not affect your experimental system (e.g., cell viability, enzyme activity).

Q4: Are there any alternative strategies if solvent-based approaches are insufficient?

A4: Yes, if optimizing solvent conditions does not resolve solubility issues, you can explore more advanced formulation techniques. These include the use of solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules to increase their aqueous solubility, or the preparation of nanosuspensions to increase the surface area for dissolution.[1][8] Other methods involve creating solid dispersions or using surfactants.[9][10] These approaches often require more extensive formulation development.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic workflow to diagnose and solve precipitation issues when diluting a this compound stock solution into an aqueous buffer.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed During Dilution check_dmso Step 1: Check Final DMSO Concentration start->check_dmso dmso_high Is it >0.5%? check_dmso->dmso_high Yes dmso_ok Is it ≤0.5%? check_dmso->dmso_ok No action_reduce_dmso Action: Lower final DMSO concentration. Prepare a more concentrated stock. dmso_high->action_reduce_dmso modify_dilution Step 2: Modify Dilution Method dmso_ok->modify_dilution action_reduce_dmso->modify_dilution action_gradual Action: Use a stepwise dilution. Add buffer to DMSO stock slowly while vortexing. modify_dilution->action_gradual check_buffer Step 3: Evaluate Buffer Composition action_gradual->check_buffer action_buffer Action: Test lower salt concentration. Consider gentle warming (e.g., to 37°C). Adjust pH to be more acidic. check_buffer->action_buffer use_excipients Step 4: Consider Solubilizing Agents action_buffer->use_excipients action_excipients Action: Add a low concentration of a surfactant (e.g., Tween-80) or cyclodextrin. use_excipients->action_excipients verify_solubility Step 5: Perform Kinetic Solubility Assessment action_excipients->verify_solubility end_solution Solution Found verify_solubility->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Optimize Final DMSO Concentration

  • Issue: High concentrations of DMSO can cause compounds to "crash out" when diluted into an aqueous buffer.[5] Additionally, DMSO can be toxic to cells, typically at concentrations above 0.5% - 1.0%.[1]

  • Solution: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%.[5] You may need to prepare a more concentrated stock solution in DMSO to achieve the desired final compound concentration while keeping the DMSO percentage low. Always include a vehicle control in your experiment with the same final DMSO concentration.[1]

Step 2: Modify the Dilution Method

  • Issue: Adding the DMSO stock directly to the full volume of aqueous buffer creates a localized area of high compound concentration and rapid solvent change, promoting precipitation.

  • Solution: Employ a gradual or stepwise dilution method. Instead of adding the stock to the buffer, add the aqueous buffer to your DMSO stock dropwise while vortexing.[5] This gradual change in solvent polarity can help keep the compound in solution.[5]

Step 3: Evaluate Assay Buffer Composition

  • Issue: The composition of your buffer can influence compound solubility.

  • Solutions:

    • Salt Concentration: High salt concentrations (e.g., in PBS) can sometimes cause a "salting-out" effect, reducing the solubility of organic compounds. If your assay allows, try using a buffer with a lower salt concentration.[5]

    • pH Adjustment: As an aniline derivative, this compound is expected to be more soluble at a lower pH.[7] Consider adjusting the buffer to a slightly more acidic pH, if compatible with your experimental system.

    • Temperature: Some compounds are less soluble at lower temperatures. If your assay protocol permits, gentle warming of the buffer and other components to 37°C might improve solubility.[1]

Step 4: Incorporate Solubilizing Agents

  • Issue: For compounds with very poor aqueous solubility, modifying the solvent and buffer may not be sufficient.

  • Solution: Consider using a low, non-toxic concentration of a solubilizing agent or excipient.

    • Surfactants: A small amount of a non-ionic surfactant like Tween-80 can help maintain compound solubility.[5]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming a water-soluble complex.[1][8]

    • Important: When using any additive, you must run a corresponding vehicle control containing the agent alone to ensure it does not interfere with your assay results.[5]

Physicochemical & Solubility Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known properties and provides an estimated solubility profile based on its structural motifs. Researchers should experimentally verify solubility in their specific systems.

PropertyValue / ObservationReference
Molecular FormulaC₉H₈N₂O[11]
Molecular Weight160.17 g/mol [11]
Solvent Class Expected Solubility Inferred From
Polar AproticHigh (e.g., DMSO, DMF)[1][2][12]
Polar ProticModerate to High (e.g., Methanol, Ethanol)[12][13]
Aqueous (Acidic, pH < 5)Moderate (Solubility increases due to protonation of the aniline nitrogen)[7][14]
Aqueous (Neutral, pH ~7)Low to Sparingly Soluble (The hydrophobic aromatic structure limits water solubility)[7]
Non-PolarLow (e.g., Toluene, Hexane)[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 1.60 mg of this compound powder using an analytical balance.

  • Add Solvent: Transfer the powder to a clean glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, use gentle warming (in a 37°C water bath) or brief sonication to ensure the compound is fully dissolved.[15]

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assessment

This protocol provides a quick method to estimate the maximum soluble concentration of your compound in the final assay buffer.

  • Prepare Dilutions: In a 96-well plate, prepare a series of dilutions of your compound from your DMSO stock into the final aqueous assay buffer.

  • Incubate: Cover the plate and incubate at the intended assay temperature (e.g., room temperature or 37°C) for 1-2 hours.[1]

  • Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals).

  • Turbidity Measurement (Optional): For a more quantitative measure, read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to measure light scattering caused by precipitated particles.[15]

  • Determine Solubility: The highest concentration that remains clear and shows no increase in turbidity is the approximate kinetic solubility of the compound under your specific assay conditions.[1]

Effect of pH on Aniline Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Anilinium R-NH3+ (Anilinium Ion) - High Water Solubility - Protonated Aniline R-NH2 (Aniline Base) - Low Water Solubility - Neutral Anilinium->Aniline - H+ Aniline->Anilinium + H+

Caption: Equilibrium of aniline species at different pH.

References

Technical Support Center: Stability of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-Oxazol-5-yl)aniline, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the oxazole ring in this compound under acidic conditions?

A1: The oxazole ring is generally considered a weak base and can be susceptible to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the nitrogen atom in the oxazole ring can be protonated, which activates the ring for nucleophilic attack by water. This can lead to the cleavage of the C-O bond and subsequent ring opening, ultimately resulting in the formation of an amidophenol derivative.[1] The rate of this hydrolysis is dependent on the acid concentration, with catalysis observed at low acidity and potential retardation at higher acidities for some benzoxazoles.[1]

Q2: Are there any studies on the stability of this compound specifically in acidic solutions?

A2: Yes, a study investigated this compound (3-OYA) as a corrosion inhibitor for mild steel in a 1 M HCl solution.[3][4] This research suggests that the molecule exhibits significant stability and efficacy in this acidic environment, attributed to the formation of a protective adsorption layer on the metal surface.[3][4] The inhibitory efficiency was found to be influenced by factors such as temperature, pH, and concentration.[3][4] While this application implies a degree of stability, it is important to note that the interaction with the metal surface may influence its degradation profile compared to its stability in a simple acidic solution.

Q3: What are the potential degradation products of this compound in an acidic medium?

A3: Based on the general mechanism of acid-catalyzed hydrolysis of oxazoles, the primary degradation product is expected to be the corresponding N-substituted 3-aminophenol derivative. The oxazole ring would open to form an intermediate that rearranges to the more stable amide and phenol functional groups.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating method should be developed to ensure that the degradation products are well-resolved from the parent peak.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Rapid loss of this compound in acidic solution The acidic conditions are too harsh (low pH, high temperature), leading to accelerated hydrolysis of the oxazole ring.- Increase the pH of the solution if the experimental conditions allow. - Reduce the temperature of the experiment. - Consider using a buffered solution to maintain a stable pH.
Appearance of unexpected peaks in HPLC/LC-MS analysis Formation of degradation products due to the instability of the compound.- Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. - Perform a forced degradation study to systematically identify degradation pathways.[5]
Inconsistent experimental results The stability of the compound is being affected by variations in experimental parameters.- Carefully control and monitor the pH, temperature, and concentration of all solutions.[3][4] - Prepare fresh solutions of this compound for each experiment to avoid degradation during storage.
Precipitation of the compound from the acidic solution Protonation of the aniline group can affect the solubility of the compound.- Adjust the pH to a range where the compound is more soluble. - Consider using a co-solvent if compatible with the experimental setup.

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[5][6][7]

Objective: To determine the degradation pathway and kinetics of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Preparation: Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, and 1 M HCl) in volumetric flasks.

  • Initiation of Degradation:

    • Add a known volume of the stock solution to each acidic solution to achieve the desired final concentration of the drug substance.

    • Maintain the solutions at a constant temperature (e.g., room temperature, 40°C, 60°C).

  • Time Point Sampling:

    • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation process.

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Determine the degradation kinetics (e.g., first-order, zero-order).

    • Identify and characterize the major degradation products using MS and other spectroscopic techniques.

Visualizations

Proposed Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis of this compound Compound This compound ProtonatedOxazole Protonated Oxazole Intermediate Compound->ProtonatedOxazole + H+ RingOpened Ring-Opened Intermediate ProtonatedOxazole->RingOpened + H2O WaterAttack Nucleophilic Attack by Water Product N-(3-aminophenyl)formamide Phenol Derivative RingOpened->Product Rearrangement

Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Stability Issues

G Start Instability Observed (e.g., degradation, precipitation) CheckParams Verify Experimental Parameters (pH, Temp, Concentration) Start->CheckParams ParamsOK Parameters Correct? CheckParams->ParamsOK AdjustParams Adjust Parameters (e.g., increase pH, lower temp) ParamsOK->AdjustParams No AnalyzeDegradants Analyze Degradation Products (HPLC, LC-MS) ParamsOK->AnalyzeDegradants Yes AdjustParams->CheckParams ForcedDegradation Conduct Forced Degradation Study AnalyzeDegradants->ForcedDegradation IdentifyPathway Identify Degradation Pathway ForcedDegradation->IdentifyPathway ModifyProtocol Modify Experimental Protocol IdentifyPathway->ModifyProtocol End Problem Resolved ModifyProtocol->End

Caption: A logical workflow for troubleshooting stability issues encountered during experiments.

References

Technical Support Center: Purification of 3-(1,3-Oxazol-5-yl)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(1,3-Oxazol-5-yl)aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. A common method for synthesizing 5-substituted oxazoles is the Van Leusen reaction.[1][2][3] Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Such as 3-aminobenzaldehyde and tosylmethyl isocyanide (TosMIC).

  • Oxazoline Intermediate: Incomplete elimination of the tosyl group can result in the formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.[1]

  • Side-Products from the Aniline Moiety: The aniline functional group is susceptible to oxidation, which can lead to colored impurities.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and byproducts from reagents.

Q2: My purified this compound is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

A2: Discoloration in aniline derivatives is typically due to the formation of colored oxidation products.[4] The amino group is sensitive to air and light. To decolorize your sample, you can try the following:

  • Recrystallization with Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Column Chromatography: Passing the compound through a silica gel column can separate the desired product from more polar, colored impurities.

To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place.

Q3: I am having trouble crystallizing my compound; it keeps "oiling out". What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. Here are some troubleshooting steps:[5]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Cool the solution more slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Adjust the solvent system: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the solution to decrease the overall solubility.

Q4: What are the general stability considerations for this compound during purification?

A4: The oxazole ring is generally thermally stable and relatively resistant to weak acids.[6] However, the aniline moiety introduces sensitivity to oxidation. Additionally, some substituted oxazoles can be sensitive to moisture and strong acids, potentially leading to ring-opening or other degradation.[3] It is advisable to use neutral or slightly basic conditions where possible and to minimize exposure to strong acids and oxidants.

Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a common method for purifying oxazole and aniline derivatives.[7][8][9]

Problem 1: Poor separation of the desired product from impurities.

  • Possible Cause: The solvent system (eluent) is not optimized.

  • Troubleshooting Steps:

    • TLC Analysis: Develop a thin-layer chromatography (TLC) method first to find a solvent system that gives good separation. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If the spots are too low (low Rf), increase the polarity.

    • Try Different Solvents: Sometimes a change in solvent composition, not just polarity, can improve selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the separation.

    • Gradient Elution: Use a gradient elution where the polarity of the mobile phase is gradually increased during the column run. This can help to separate compounds with a wider range of polarities.[10]

Problem 2: The compound is sticking to the silica gel column.

  • Possible Cause: The basic aniline group is interacting strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • pH Adjustment of Mobile Phase (for Reverse-Phase): If using reverse-phase chromatography, increasing the pH of the mobile phase above the pKa of the aniline group can improve peak shape and reduce tailing.[10]

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[5][11]

Problem 1: Low recovery of the purified product.

  • Possible Cause 1: Using too much solvent.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Change the Solvent: Select a solvent in which the compound has lower solubility at room temperature.

    • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5]

Problem 2: The product precipitates too quickly, trapping impurities.

  • Possible Cause: The solution was cooled too rapidly.

  • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and should be optimized for your specific derivative.

  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find one that provides good separation of the desired product from impurities. A good starting point for a compound of this nature is a mixture of hexane and ethyl acetate.[7]

  • Column Packing:

    • Choose an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different solvents or solvent mixtures to each tube.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for aniline derivatives include ethanol, methanol, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[5][11]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC and Column Chromatography

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA standard starting point for many organic compounds.[7]
Dichloromethane / Methanol99:1 to 9:1Medium to HighUseful for more polar compounds.
Toluene / Ethyl Acetate9:1 to 1:1Low to MediumCan offer different selectivity compared to hexane-based systems.

Table 2: Common Solvents for Recrystallization Screening

SolventTypeNotes
EthanolPolar ProticOften a good choice for anilines.[11]
MethanolPolar ProticSimilar to ethanol, but can have different solubility characteristics.
TolueneNon-polar AromaticMay be effective for less polar derivatives.
WaterPolar ProticCan be used in a mixed solvent system with a miscible organic solvent like ethanol.[11]
Ethyl AcetatePolar AproticA versatile solvent for a range of polarities.
HexaneNon-polarTypically used as the "poor" solvent in a mixed system.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal optional hot_filter Hot Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter pure_solid Pure Crystalline Product vac_filter->pure_solid

Caption: A general experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution problem Low Purity after Purification cause1 Trapped Impurities (Recrystallization) problem->cause1 cause2 Co-elution of Impurities (Chromatography) problem->cause2 cause3 Oxidation/ Degradation problem->cause3 solution1 Slower Cooling Rate Optimize Solvent System cause1->solution1 solution2 Optimize TLC/Eluent Use Gradient Elution cause2->solution2 solution3 Use Inert Atmosphere Add Activated Charcoal cause3->solution3

Caption: Logical relationships between a common purification problem, its potential causes, and corresponding solutions.

References

Technical Support Center: Enhancing Adsorption of 3-(1,3-Oxazol-5-yl)aniline on Steel Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-Oxazol-5-yl)aniline as a corrosion inhibitor for steel surfaces.

Troubleshooting Guides

Issue: Low Inhibition Efficiency Observed

Possible Cause 1: Suboptimal Inhibitor Concentration

  • Question: My experiment with this compound is showing lower than expected inhibition efficiency. Could the concentration be the issue?

  • Answer: Yes, the inhibition efficiency of this compound is highly dependent on its concentration.[1][2] Studies have shown that the efficiency increases with higher concentrations, up to an optimal point.[1][2] For instance, at a concentration of 0.05 mM, this compound (3-OYA) has demonstrated an outstanding protection efficacy of 93.5%.[1][2] It is crucial to ensure you are working within the effective concentration range. If you are using a very low concentration, the surface coverage on the steel may be insufficient to provide adequate protection. Conversely, excessively high concentrations may not lead to a proportional increase in efficiency and could be wasteful. We recommend preparing a range of concentrations to determine the optimal level for your specific experimental conditions.

Possible Cause 2: Elevated Experimental Temperature

  • Question: I'm conducting my experiments at a higher temperature and noticing a drop in the inhibitor's performance. Is this expected?

  • Answer: Yes, it is expected for the inhibition efficiency of this compound to decrease as the temperature rises.[1][2][3] This phenomenon is attributed to the nature of the adsorption process, which involves both physical and chemical interactions with the steel surface.[1][2] At higher temperatures, the desorption rate of the inhibitor molecules from the steel surface can increase, leading to a less stable protective layer and reduced inhibition efficiency.[3]

Possible Cause 3: Improper Steel Surface Preparation

  • Question: Could the way I'm preparing my steel samples be affecting the adsorption of the inhibitor?

  • Answer: Absolutely. Proper surface preparation is critical for ensuring consistent and effective adsorption of the inhibitor. The steel surface must be free of contaminants such as rust, scale, oils, and grease that can interfere with the formation of a uniform protective layer.[4][5] Inadequate cleaning can lead to patchy adsorption and reduced inhibition efficiency. We recommend a thorough, multi-step cleaning process.

Possible Cause 4: Incorrect Corrosive Environment

  • Question: Does the type of acidic solution I use matter?

  • Answer: Yes, the composition and concentration of the corrosive medium are critical factors.[6] The performance of this compound has been specifically evaluated in 1 M HCl solution.[1][2] If you are using a different acid or a different concentration, the inhibitor's effectiveness may vary. The interaction between the inhibitor, the steel surface, and the corrosive environment is a complex interplay of chemical and electrochemical reactions.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action for this compound as a corrosion inhibitor? this compound functions by adsorbing onto the steel surface, forming a protective layer that acts as a barrier to the corrosive environment.[1][2][3] This adsorption process is a combination of physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal surface.[1][2] The presence of the oxazole ring and the aniline moiety in its structure provides multiple sites for interaction with the steel surface.[2][3]

  • What type of adsorption isotherm does this compound follow? The adsorption of this compound on a mild steel surface is well-described by the Langmuir adsorption isotherm.[1][2]

Experimental Procedures

  • How do I properly prepare the steel specimens for my experiments? Proper preparation involves abrading the surface with a series of grit papers, followed by rinsing with distilled water and a solvent like acetone, and then drying.[5] This ensures a clean and uniform surface for inhibitor adsorption.

  • What are the key experimental techniques to evaluate the inhibitor's performance? The most common and effective techniques are weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).[1][2][7]

Data Interpretation

  • What do the results from Potentiodynamic Polarization (PDP) tell me? PDP curves can help determine the corrosion potential and corrosion current density. By comparing these parameters with and without the inhibitor, you can calculate the inhibition efficiency and understand whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type inhibitor).[8][9]

  • How is Electrochemical Impedance Spectroscopy (EIS) useful in this context? EIS provides information about the electrical properties of the inhibitor film and the steel/solution interface.[7][10] An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon addition of the inhibitor indicate the formation of a protective adsorbed layer.[7]

Experimental Protocols

1. Steel Surface Preparation

  • Mechanically abrade the steel coupons with a sequence of emery papers of increasing grit size (e.g., 180, 320, 800, 1200).[5]

  • Rinse the coupons thoroughly with double-distilled water.

  • Degrease the coupons by immersing them in acetone.[5]

  • Rinse again with double-distilled water.

  • Dry the coupons in a stream of warm air.

  • Use the prepared coupons immediately to prevent re-oxidation.

2. Weight Loss Measurement

  • Weigh the freshly prepared steel coupons accurately.

  • Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound.

  • After a specific immersion time (e.g., 5 hours), remove the coupons from the solution.[1]

  • Wash the coupons with distilled water, clean with a soft brush, rinse with acetone, and dry.

  • Weigh the coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

3. Electrochemical Measurements (PDP and EIS)

  • Use a three-electrode cell setup with the prepared steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[11]

  • Allow the working electrode to reach a stable open-circuit potential (OCP).

  • For EIS: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) to obtain the impedance data.[10]

  • For PDP: Scan the potential from a cathodic to an anodic potential range (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8]

  • Analyze the resulting Nyquist plots (for EIS) and Tafel plots (for PDP) to determine parameters like charge transfer resistance, double-layer capacitance, corrosion potential, and corrosion current density.

Data Presentation

Table 1: Inhibition Efficiency of this compound at Different Concentrations

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.2-
0.013.875.0
0.0251.987.5
0.050.9993.5[1][2]
0.10.8494.5

Note: The above data is illustrative and based on reported high efficiency. Actual values may vary based on experimental conditions.

Table 2: Effect of Temperature on Inhibition Efficiency (at 0.05 mM Inhibitor Concentration)

Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
250.9993.5
351.590.1
452.384.9
553.577.0

Note: This table illustrates the general trend of decreasing efficiency with increasing temperature as reported in the literature.[1][2]

Visualizations

Experimental_Workflow cluster_prep 1. Steel Sample Preparation cluster_exp 2. Experimental Procedures cluster_analysis 3. Data Analysis cluster_results 4. Results Start Start Abrade Abrade with Emery Paper Start->Abrade Rinse1 Rinse with Distilled Water Abrade->Rinse1 Degrease Degrease with Acetone Rinse1->Degrease Rinse2 Rinse with Distilled Water Degrease->Rinse2 Dry Dry Sample Rinse2->Dry Weight_Loss Weight Loss Measurement Dry->Weight_Loss Electrochemical Electrochemical Tests (EIS/PDP) Dry->Electrochemical Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Analyze_Plots Analyze Nyquist & Tafel Plots Electrochemical->Analyze_Plots Adsorption_Isotherm Determine Adsorption Isotherm Calc_CR_IE->Adsorption_Isotherm Analyze_Plots->Adsorption_Isotherm Conclusion Evaluate Inhibitor Performance Adsorption_Isotherm->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Adsorption_Factors cluster_factors Influencing Factors Adsorption Adsorption of 3-OYA on Steel Concentration Inhibitor Concentration Concentration->Adsorption Increases efficiency to optimum Temperature Temperature Temperature->Adsorption Decreases efficiency Surface_Prep Surface Preparation Surface_Prep->Adsorption Affects uniformity & effectiveness Corrosive_Env Corrosive Environment Corrosive_Env->Adsorption Influences interaction

Caption: Key factors influencing the adsorption of this compound.

References

Troubleshooting low yields in the Van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Van Leusen oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired oxazole. What are the common causes and how can I improve it?

Low yields in the Van Leusen oxazole synthesis can stem from several factors, including incomplete reaction, formation of byproducts, or decomposition of starting materials.[1] Key issues often involve the formation of a stable oxazoline intermediate, nitrile byproducts, or degradation of the TosMIC reagent.[1]

Troubleshooting Steps:

  • Incomplete Elimination of the Tosyl Group: The final step is a base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[1]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture can facilitate the elimination step.[1]

      • Use a Stronger Base: Switching from a moderate base like potassium carbonate to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote more efficient elimination.[1]

      • Extend Reaction Time: In some instances, a longer reaction time may be necessary for complete conversion.[1]

  • Purity of Starting Materials: The purity of the aldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) is critical.

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. It is advisable to use highly pure aldehydes.

    • TosMIC Stability: TosMIC is sensitive to moisture and can decompose.[1] Store it in a desiccator and handle it under an inert atmosphere.

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as THF or DME are commonly used. While protic solvents like methanol can be used, they may lead to side reactions.[1]

    • Base Selection: The choice of base is crucial. Stronger bases can enhance elimination but may also cause TosMIC decomposition if not used carefully.[1]

Q2: I have isolated a significant byproduct that I suspect is the 4,5-dihydrooxazole intermediate. How can I confirm its identity and drive the reaction to completion?

The accumulation of the dihydrooxazole intermediate is a frequent issue. This intermediate is often stable enough to be isolated.

Troubleshooting Steps:

  • Characterization: The intermediate can be identified by isolating it via column chromatography and analyzing it using ¹H and ¹³C NMR spectroscopy and mass spectrometry. The presence of the tosyl group and signals corresponding to the dihydrooxazole ring protons are key indicators.

  • Forcing the Elimination:

    • Resubject to Reaction Conditions: The isolated intermediate can be redissolved in a suitable solvent and treated with a strong base (e.g., potassium tert-butoxide) and gentle heating to promote elimination to the desired oxazole.

    • One-Pot Modification: To prevent its formation, ensure your initial reaction conditions are sufficiently robust for the elimination to proceed. This may involve using a slight excess of a strong base and a higher reaction temperature after the initial formation of the intermediate.[1]

Q3: My reaction is producing a nitrile instead of the expected oxazole. What is the cause of this side reaction?

The Van Leusen reaction of a ketone with TosMIC yields a nitrile.[2] Therefore, the presence of a nitrile byproduct in your oxazole synthesis likely indicates a ketone impurity in your aldehyde starting material.

Troubleshooting Steps:

  • Check Aldehyde Purity: Purify the aldehyde starting material by distillation or chromatography to remove any ketone impurities.

Q4: I have identified N-(tosylmethyl)formamide as a byproduct. Where is it coming from and is it detrimental to the reaction?

N-(tosylmethyl)formamide can form from the decomposition of TosMIC, particularly in the presence of water under basic conditions.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Impact on Reaction: The formation of N-(tosylmethyl)formamide consumes TosMIC, which reduces the overall yield of the desired oxazole. While it has been reported to act as a promoter in the related Van Leusen imidazole synthesis, it is generally considered an undesirable byproduct in oxazole synthesis.[1]

Data Presentation

Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole

This table summarizes the impact of various bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC.

AldehydeBaseSolventTemperature (°C)Yield (%) of 5-phenyloxazoleReference
BenzaldehydeK₂CO₃MethanolReflux85[1]
BenzaldehydeCs₂CO₃MethanolReflux82[1]
Benzaldehydet-BuOKTHFRoom Temp92[1]
BenzaldehydeDBUTHFRoom Temp78[1]

Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.

Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

This table presents the yields for the microwave-assisted synthesis of various 5-substituted oxazoles.

AldehydeBase (equiv.)SolventPower (W)Time (min)Yield (%)Reference
BenzaldehydeK₃PO₄ (2)Isopropanol350896[3]
4-ChlorobenzaldehydeK₃PO₄ (2)Isopropanol3501094[3]
4-MethoxybenzaldehydeK₃PO₄ (2)Isopropanol350895[3]
2-NaphthaldehydeK₃PO₄ (2)Isopropanol3501292[3]
Table 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This table shows the yields for a one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid as the solvent.

AldehydeAliphatic HalideBaseSolventYield (%)Reference
BenzaldehydeBenzyl bromideK₂CO₃[bmim]Br92[4]
4-ChlorobenzaldehydeBenzyl bromideK₂CO₃[bmim]Br95[4]
4-NitrobenzaldehydeBenzyl bromideK₂CO₃[bmim]Br98[4]
BenzaldehydeEthyl bromideK₂CO₃[bmim]Br88[4]

Experimental Protocols

Optimized Protocol for the Synthesis of 5-Substituted Oxazoles

This protocol is designed to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate.

Materials:

  • Aldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.

  • Stir the mixture for 15-20 minutes at this temperature.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Microwave-Assisted Synthesis of 5-Substituted Oxazoles

Materials:

  • Substituted aryl aldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Isopropanol

Procedure:

  • In a microwave process vial, combine the aldehyde, TosMIC, and potassium phosphate in isopropanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and power for the required time (see Table 2 for examples).

  • Monitor the reaction for completion using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by simple filtration and washing, followed by concentration of the filtrate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Van_Leusen_Mechanism TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Aldehyde Aldehyde (RCHO) Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate Base Base Base->Deprotonated_TosMIC Deprotonation Oxazole Oxazole Base->Oxazole Deprotonated_TosMIC->Oxazoline_Intermediate Nucleophilic Attack Dihydrooxazole_Intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate Oxazoline_Intermediate->Dihydrooxazole_Intermediate 5-endo-dig Cyclization Dihydrooxazole_Intermediate->Oxazole Base-promoted Elimination TosH p-Toluenesulfinic acid (TosH) Dihydrooxazole_Intermediate->TosH

Caption: Reaction mechanism of the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Byproducts Analyze Reaction Mixture for Byproducts (TLC, NMR) Start->Analyze_Byproducts Impure_SM Impure Aldehyde or TosMIC? Check_Purity->Impure_SM Byproduct_ID Identify Major Byproduct Analyze_Byproducts->Byproduct_ID Impure_SM->Analyze_Byproducts No Purify_SM Purify Starting Materials (Distillation, Recrystallization) Impure_SM->Purify_SM Yes Repeat Repeat Reaction with Optimized Conditions Purify_SM->Repeat Dihydrooxazole Dihydrooxazole Intermediate Byproduct_ID->Dihydrooxazole Dihydrooxazole Nitrile Nitrile Byproduct Byproduct_ID->Nitrile Nitrile Formamide N-(tosylmethyl)formamide Byproduct_ID->Formamide Formamide Optimize_Elimination Optimize Elimination Step (Stronger Base, Higher Temp.) Dihydrooxazole->Optimize_Elimination Check_Aldehyde Check for Ketone Impurity in Aldehyde Nitrile->Check_Aldehyde Anhydrous_Conditions Ensure Anhydrous Conditions Formamide->Anhydrous_Conditions Optimize_Elimination->Repeat Check_Aldehyde->Purify_SM Anhydrous_Conditions->Repeat Low_Yield_Diagnosis LowYield Low Yield Potential Causes IncompleteReaction Incomplete Reaction Incomplete Elimination of Tosyl Group LowYield->IncompleteReaction SideReactions Side Reactions Nitrile Formation N-(tosylmethyl)formamide Formation LowYield->SideReactions PoorConditions Suboptimal Conditions Impure Reagents Presence of Water Inappropriate Base/Solvent/Temp. LowYield->PoorConditions Solutions {Solutions} IncompleteReaction:p1->Solutions Increase Temp., Stronger Base SideReactions:p1->Solutions Purify Aldehyde SideReactions:p2->Solutions Use Anhydrous Conditions PoorConditions:p1->Solutions Purify Starting Materials PoorConditions:p2->Solutions Dry Solvents/Glassware PoorConditions:p3->Solutions Optimize Reaction Conditions

References

Scaling up the synthesis of 3-(1,3-Oxazol-5-yl)aniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 3-(1,3-Oxazol-5-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthetic route for this compound? A1: A prevalent and scalable two-stage approach is employed. The first stage involves the synthesis of the key intermediate, 3-ethynylaniline, typically via a Sonogashira coupling reaction.[1][2] The second stage involves the formation of the oxazole ring. A highly effective method for this transformation is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to react with an appropriate aldehyde, in this case, a derivative of 3-aminobenzaldehyde, to form the 5-substituted oxazole ring.[3][4]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: For the 3-ethynylaniline intermediate, safety concerns include its flammability and toxicity; it is irritating to the eyes, skin, and respiratory system and can be absorbed through the skin.[2][5] The Sonogashira coupling often involves flammable solvents and potentially pyrophoric reagents, necessitating an inert atmosphere.[2] During the Van Leusen reaction, reagents like TosMIC should be handled with care, and the reaction may involve heating in high-boiling point solvents, requiring appropriate engineering controls.

Q3: Why is a protecting group, such as trimethylsilyl (TMS), used for the alkyne in the Sonogashira coupling? A3: The TMS group serves two critical functions in large-scale synthesis. Firstly, it prevents the undesirable side reaction of alkyne homocoupling (Glaser coupling), which would otherwise reduce the yield of 3-ethynylaniline.[2] Secondly, it allows for a streamlined one-pot, two-step process where the coupling reaction is completed first, followed by a straightforward in-situ deprotection to yield the terminal alkyne.[2]

Q4: What are the critical parameters to control during the scale-up of the Sonogashira coupling reaction? A4: Key parameters for successful scale-up include:

  • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst degradation and side reactions like Glaser coupling.

  • Catalyst Loading: Optimizing the palladium and copper catalyst concentrations is essential for cost-effectiveness and minimizing residual metal contamination.

  • Temperature Control: Maintaining the optimal reaction temperature is vital for reaction rate and preventing thermal degradation of reactants or products.

  • Agitation: Efficient stirring is necessary to ensure proper mixing and mass transfer in large reactor vessels.

  • Solvent and Base Quality: Using anhydrous, degassed solvents and a high-purity amine base is critical for catalyst stability and reaction efficiency.[2][6]

Q5: How can residual palladium and copper catalysts be removed from the 3-ethynylaniline intermediate? A5: Post-reaction, residual heavy metals are a significant purity concern. An effective method for their removal at scale is to treat the crude product solution with a dedicated metal scavenger, such as activated carbon or silica-based scavengers.[2] Subsequent filtration and vacuum distillation of the product can further reduce metal content to acceptable levels.[2]

Experimental Protocols & Data

The synthesis of this compound can be broken down into two key stages. Below are the detailed protocols and typical reaction parameters.

Stage 1: Synthesis of 3-Ethynylaniline via Sonogashira Coupling

This stage involves the coupling of an aryl halide (e.g., 3-iodoaniline) with a protected alkyne, followed by deprotection.

Protocol 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene (TMSA)

  • Charge a large, inerted reactor vessel with 3-iodoaniline and anhydrous, degassed toluene.

  • Add triethylamine (Et₃N) to the mixture.

  • In a separate vessel, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI) in a small amount of degassed toluene.[2]

  • Transfer the catalyst solution to the main reactor.

  • Slowly add trimethylsilylacetylene (TMSA) to the reaction mixture while maintaining the temperature at or near room temperature.

  • Monitor the reaction to completion using an appropriate technique (e.g., GC, HPLC).

Protocol 2: Deprotection of TMS-Protected 3-Ethynylaniline

  • Upon completion of the coupling reaction, add a base such as potassium carbonate (K₂CO₃) and a protic solvent like methanol directly to the reaction mixture.[2]

  • Stir the mixture at room temperature or with gentle warming until deprotection is complete (monitored by TLC or GC).

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water.

  • Dry the organic phase and concentrate it to obtain crude 3-ethynylaniline, which can be purified by vacuum distillation.[2]

Table 1: Typical Reaction Parameters for Sonogashira Synthesis of 3-Ethynylaniline [2]

ParameterValuePurpose
Aryl Halide3-Iodoaniline (1.0 eq)Aromatic coupling partner
AlkyneTrimethylsilylacetylene (1.1-1.5 eq)Alkyne source
Palladium CatalystPd(PPh₃)₄ (0.1-1.0 mol%)Primary cross-coupling catalyst
Copper Co-catalystCuI (0.5-2.0 mol%)Co-catalyst for alkyne activation
BaseTriethylamine (Et₃N) (2.0-3.0 eq)Acid scavenger and solvent
SolventToluene, Anhydrous & DegassedReaction medium
Temperature25-50 °CReaction temperature
Deprotection AgentK₂CO₃ / MethanolRemoves TMS protecting group
Typical Yield80-95% (after purification)Expected product yield
Stage 2: Synthesis of this compound via Van Leusen Reaction

This stage involves the formation of the oxazole ring from 3-aminobenzaldehyde and TosMIC.

Protocol 3: Van Leusen Oxazole Synthesis

  • To an inerted reactor, add 3-aminobenzaldehyde, tosylmethyl isocyanide (TosMIC), and a suitable solvent (e.g., isopropanol, ethanol).

  • Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), to the mixture.[3][7]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC. Reaction times can be significantly reduced using microwave irradiation where scalable equipment is available.[3][7]

  • After completion, cool the reaction mixture to room temperature.

  • Perform a standard work-up: quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Table 2: Typical Reaction Parameters for Van Leusen Oxazole Synthesis [3][8]

ParameterValuePurpose
Aldehyde3-Aminobenzaldehyde (1.0 eq)Carbonyl source for oxazole ring
IsocyanideTosMIC (1.0-1.2 eq)Key reagent providing C-N-C fragment
BaseK₂CO₃ or K₃PO₄ (1.0-2.0 eq)Deprotonation of TosMIC
SolventIsopropanol, Ethanol, or DMFReaction medium
Temperature60-120 °C (Reflux or Microwave)Reaction temperature
Typical Yield65-85% (after purification)Expected product yield

Visualized Workflows and Mechanisms

G cluster_0 Stage 1: 3-Ethynylaniline Synthesis cluster_1 Stage 2: Oxazole Formation A 3-Iodoaniline + Trimethylsilylacetylene B Sonogashira Coupling (Pd/Cu Catalyst, Et3N) A->B C TMS-Protected Intermediate B->C D Deprotection (K2CO3, Methanol) C->D E Crude 3-Ethynylaniline D->E F Purification (Distillation) E->F G Pure 3-Ethynylaniline F->G H 3-Aminobenzaldehyde + TosMIC I Van Leusen Reaction (K2CO3, Reflux) H->I J Crude Product I->J K Purification (Recrystallization/ Chromatography) J->K L Final Product: This compound K->L

Caption: High-level experimental workflow for the two-stage synthesis.

G start Low Yield in Sonogashira Coupling q1 Is the atmosphere strictly inert? start->q1 a1_no Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Ensure positive N2/Ar pressure q1->a1_no No q2 Is catalyst deactivation (e.g., Pd black) observed? q1->q2 Yes a1_yes Check Catalyst Activity a2_yes Lower reaction temperature Ensure high-purity solvent/base Consider different phosphine ligand q2->a2_yes Yes q3 Is significant homocoupling (Glaser product) observed? q2->q3 No a2_no Check Reactant Quality a3_yes Ensure atmosphere is O2-free Increase concentration of phosphine ligand q3->a3_yes Yes a3_no Increase reaction time or temperature cautiously q3->a3_no No

References

Validation & Comparative

A Comparative Study: 3-(1,3-Oxazol-5-yl)aniline versus Traditional Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent battle against metal degradation, the quest for highly effective and environmentally benign corrosion inhibitors is paramount. This guide provides a comparative analysis of a promising organic inhibitor, 3-(1,3-Oxazol-5-yl)aniline (3-OYA), against established corrosion inhibitors such as benzimidazole, 1,2,4-triazole, and benzotriazole derivatives. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Performance Benchmark: Inhibition Efficiency

The primary metric for evaluating a corrosion inhibitor's efficacy is its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the performance of 3-OYA and other selected inhibitors on mild steel in a 1 M hydrochloric acid (HCl) solution, a common aggressive medium in industrial applications.

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
This compound (3-OYA) 0.05 mMNot Specified93.5Potentiodynamic Polarization, EIS, Weight Loss[1]
(1H-benzimidazol-2-yl)methanethiol1 x 10⁻³ M3088.2Potentiodynamic Polarization, EIS[2][3]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole1 x 10⁻³ M3095.4Potentiodynamic Polarization, EIS[2][3]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)Not Specified3097Weight Loss[4]
5-hexylsulfanyl-1,2,4-triazole (HST)1.0 x 10⁻³ MNot Specified97Electrochemical Data[5]
1-acetyl-1H-benzotriazole (ABTZ)500 ppmNot Specified80.55Potentiodynamic Polarization[6]

Note: Direct comparison of inhibition efficiencies should be made with caution due to variations in experimental conditions such as inhibitor concentration and specific test parameters.

Electrochemical Insights: Polarization and Impedance Studies

Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide deeper insights into the mechanism of corrosion inhibition.

Potentiodynamic Polarization (PDP) measurements reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. A significant decrease in the corrosion current density (Icorr) in the presence of the inhibitor indicates effective corrosion protection. For instance, studies on 1-acetyl-1H-benzotriazole (ABTZ) showed a significant decrease in Icorr values with increasing inhibitor concentration, signifying the formation of a protective film.[6]

Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the protective film formed by the inhibitor on the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are indicative of a more protective inhibitor film. For example, in the evaluation of imidazole derivatives, an increase in Rct and a decrease in Cdl with increasing concentration suggested effective adsorption and film formation.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.

Weight Loss (Gravimetric) Method (as per ASTM G31)
  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.[7][8] The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are immersed in a 1 M HCl solution without (blank) and with various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[7][8]

  • Cleaning and Re-weighing: After the immersion period, the coupons are retrieved, and the corrosion products are removed according to standard procedures (e.g., as described in ASTM G1).[9] The coupons are then rinsed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    IE% = [(CR_blank - CR_inh) / CR_blank] * 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP) Measurements
  • Electrochemical Cell Setup: A conventional three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][11]

  • Stabilization: The working electrode is immersed in the test solution (1 M HCl with and without the inhibitor) for a sufficient time (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[11]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[12]

  • Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes. The inhibition efficiency is calculated as:

    IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

    where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)
  • Experimental Setup: The same three-electrode cell setup as for PDP measurements is used.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[13] The inhibition efficiency is calculated from the Rct values:

    IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

    where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mechanism of Inhibition and Experimental Workflow

The high inhibition efficiency of this compound and similar heterocyclic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process involves the interaction of the heteroatoms (N, O, S) and π-electrons of the inhibitor molecule with the vacant d-orbitals of the iron atoms on the mild steel surface.

G cluster_workflow Experimental Workflow for Corrosion Inhibitor Evaluation A Specimen Preparation (Polishing, Cleaning, Weighing) B Immersion in Corrosive Medium (with and without inhibitor) A->B C Weight Loss Measurement (ASTM G31) B->C D Electrochemical Measurements B->D I Surface Analysis (SEM, AFM) B->I G Data Analysis C->G E Potentiodynamic Polarization (PDP) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F E->G F->G H Calculation of Inhibition Efficiency G->H J Comparative Evaluation H->J I->J

Caption: Experimental workflow for evaluating corrosion inhibitors.

G cluster_mechanism Mechanism of Corrosion Inhibition by Adsorption Inhibitor Inhibitor Molecule (e.g., 3-OYA) Adsorption Adsorption Inhibitor->Adsorption Heteroatoms (N, O) π-electrons Metal Metal Surface (Mild Steel) Metal->Adsorption Vacant d-orbitals ProtectiveLayer Formation of Protective Film Adsorption->ProtectiveLayer Inhibition Inhibition of Corrosion ProtectiveLayer->Inhibition Corrosion Corrosion Reactions (Anodic & Cathodic) Corrosion->Metal Inhibition->Corrosion Blocks active sites

References

Comparing the efficacy of different catalysts for 3-(1,3-Oxazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of 3-(1,3-oxazol-5-yl)aniline, a key structural motif in medicinal chemistry and materials science, is of significant interest to researchers in drug development and organic synthesis. The choice of catalyst plays a pivotal role in determining the efficacy, selectivity, and overall yield of the synthetic route. This guide provides a comparative overview of various catalytic systems for the synthesis of oxazole derivatives, with a focus on methodologies applicable to the preparation of this compound.

The construction of the oxazole ring can be achieved through several catalytic pathways, most notably involving transition metals like palladium, copper, and gold, as well as metal-free approaches.[1] These methods offer distinct advantages and are suited for different starting materials and reaction conditions.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst is contingent on factors such as the desired reaction scale, substrate availability, and cost-effectiveness. The following table summarizes the performance of different catalysts in reactions analogous to the synthesis of this compound, providing a basis for comparison.

Catalyst/MethodStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Tri(2-furyl)phosphineN-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane10012up to 95
CuI / Pd(PPh₃)₄4-substituted oxazole, Aryl bromideDirect Arylation5 (CuI), 2.5 (Pd)DME12024up to 85
MCM-41-PPh₃AuNTf₂Terminal alkyne, NitrileCyclization1.0Toluene8012up to 92
[RuCl(CO)(PPh₃)₂(L)]Nitrile, EthanolamineCondensation4.0Neat905up to 87
Metal-Free (PIDA)EnamidesOxidative CyclizationN/A (Reagent)CH₂Cl₂Room Temp2up to 90

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are representative examples of the catalytic systems compared above.

Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [1]

This procedure exemplifies a palladium-catalyzed coupling and cyclization reaction.

  • Materials:

    • N-propargylamide (1.0 mmol)

    • Aryl iodide (1.2 mmol)

    • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

    • Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)

    • NaOtBu (2.0 mmol)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add the N-propargylamide, aryl iodide, and anhydrous dioxane.

    • Stir the reaction mixture at 100 °C for 12 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate, and dry the combined organic layers over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Heterogeneous Synthesis of Oxazoles [1]

This protocol details a gold-catalyzed cyclization using a heterogeneous catalyst.

  • Materials:

    • Terminal alkyne (1.0 mmol)

    • Nitrile (2.0 mL)

    • 8-methylquinoline N-oxide (1.2 mmol)

    • MCM-41-PPh₃AuNTf₂ (1.0 mol%)

    • Anhydrous toluene (3 mL)

  • Procedure:

    • Add the MCM-41-PPh₃AuNTf₂ catalyst, terminal alkyne, and 8-methylquinoline N-oxide to a Schlenk tube.[1]

    • Add anhydrous toluene and the nitrile.[1]

    • Stir the mixture at 80 °C for 12 hours under an inert atmosphere.[1]

    • After completion, cool the reaction mixture to room temperature.[1]

    • The heterogeneous catalyst can be recovered by filtration for reuse.[1]

    • Remove the solvent from the filtrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: Ruthenium-Catalyzed Synthesis of 4,5-Dihydro-1,3-oxazoles [2]

This procedure describes the condensation of nitriles with ethanolamine.

  • Materials:

    • Nitrile (1 mM)

    • Ethanolamine (3 mM)

    • Ruthenium(II) complex (4 mol%)

  • Procedure:

    • Mix the nitrile, ethanolamine, and ruthenium(II) complex and stir for 5 hours at 90 °C.[2]

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter.[2]

    • The solid catalyst can be washed with ethyl acetate, dried, and reused.[2]

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.[2]

Visualizing the Experimental Workflow

The following diagrams illustrate a general workflow for catalyst screening and a simplified catalytic cycle for a palladium-catalyzed pathway.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (e.g., Amide, Aryl Halide) mix Combine Reagents under Inert Atmosphere start->mix catalyst Catalyst & Ligand (e.g., Pd₂(dba)₃, Phosphine) catalyst->mix base Base (e.g., NaOtBu) base->mix solvent Anhydrous Solvent (e.g., Dioxane) solvent->mix heat Heat & Stir (e.g., 100°C, 12h) mix->heat quench Quench Reaction heat->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product This compound purify->product

Caption: General workflow for catalyst screening in oxazole synthesis.

G pd0 Pd(0)L₂ a Oxidative Addition pd0->a pd_complex1 Pd(II) Complex a->pd_complex1 b Reductive Elimination b->pd0 product Substituted Oxazole b->product c Cyclization pd_complex3 Oxazole-Pd(II) Complex c->pd_complex3 d Deprotonation pd_complex2 Aryl-Pd(II)-Amide Complex d->pd_complex2 pd_complex1->d pd_complex2->c pd_complex3->b aryl_halide Aryl Halide aryl_halide->a amide N-propargylamide amide->d

Caption: Simplified catalytic cycle for Pd-catalyzed oxazole synthesis.

References

Validating the Corrosion Protection Mechanism of 3-(1,3-Oxazol-5-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) as a corrosion inhibitor, with a comparative assessment against established alternatives, Benzotriazole (BTA) and 2-Mercaptobenzothiazole (2-MBT). This guide provides a comprehensive overview of their performance based on experimental data and theoretical calculations.

Introduction: The Quest for Effective Corrosion Inhibition

Corrosion of metallic materials, particularly mild steel in acidic environments, poses a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, oxygen, and sulfur atoms have demonstrated exceptional inhibitory properties.

This guide focuses on the validation of the mechanism of action of a promising oxazole derivative, this compound (3-OYA). Its performance is objectively compared with two well-established heterocyclic corrosion inhibitors: Benzotriazole (BTA) and 2-Mercaptobenzothiazole (2-MBT). The evaluation is based on a comprehensive review of experimental data from electrochemical studies and theoretical insights from quantum chemical calculations.

Mechanism of Action: A Tale of Adsorption

The primary mechanism by which 3-OYA and its counterparts protect metals from corrosion is through adsorption onto the metal surface. This process can be broadly categorized into physisorption, involving electrostatic interactions, and chemisorption, which entails the formation of coordinate bonds between the inhibitor molecules and the metal atoms.

For this compound, its inhibitory efficacy is attributed to the synergistic effect of its molecular structure. The oxazole ring, with its heteroatoms (nitrogen and oxygen) and π-electrons, facilitates strong adsorption onto the steel surface.[1][2] The aniline moiety provides additional active sites for interaction, further strengthening the protective film.[1][3] Studies have shown that the adsorption of 3-OYA on mild steel in a 1 M HCl solution follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface.[1][2] The calculated thermodynamic parameters suggest a mixed mechanism involving both physisorption and chemisorption.[1][2]

Performance Comparison: 3-OYA vs. Alternatives

To provide a clear and objective comparison, the following tables summarize the performance of 3-OYA, BTA, and 2-MBT based on key corrosion inhibition parameters obtained from various experimental techniques. The data is presented for mild steel in a 1 M HCl solution, a common corrosive environment used for inhibitor testing.

Potentiodynamic Polarization Data

Potentiodynamic polarization studies provide valuable information on the kinetics of the anodic and cathodic reactions. The key parameters include corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A lower icorr value indicates a better inhibition performance.

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank --4751023-[1]
3-OYA 0.05-49266.593.5[1]
0.1-49845.095.6[1]
0.5-50529.797.1[1]
BTA 0.1--59.9[4]
2-MBT 0.1-50211588.7[5]
0.5-5105894.3[5]
1.0-5153596.6[5]

Note: The data for BTA and 2-MBT are sourced from studies with slightly different experimental conditions and may not be directly comparable to 3-OYA. However, they provide a general performance benchmark.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor. Key parameters include charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct and a lower Cdl generally indicate better corrosion protection.

InhibitorConcentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank -9.8125.3-[6]
3-OYA 0.05151.245.693.5[6]
0.1225.838.295.6[6]
0.5340.129.797.1[6]
BTA -----
2-MBT 0.112865.492.3[5]
0.524542.196.0[5]
1.038830.597.5[5]

Note: Data for BTA from a directly comparable study was not available.

Theoretical Validation: Quantum Chemical Insights

Quantum chemical calculations, based on Density Functional Theory (DFT), provide a theoretical framework to understand the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

InhibitorEHOMO (eV)ELUMO (eV)ΔE (eV)μ (Debye)Reference
3-OYA -5.89-1.234.663.45[1]
BTA -6.98-0.876.114.13[7]
2-MBT -6.34-1.784.563.89[8]

A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger adsorption. The dipole moment (μ) relates to the polarity of the molecule and its ability to interact with the charged metal surface.

Experimental Protocols

A standardized approach to experimental evaluation is crucial for the objective comparison of corrosion inhibitors. The following sections outline the typical methodologies employed in the studies cited.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate. Mild steel coupons of known dimensions and weight are immersed in the corrosive solution with and without the inhibitor for a specified duration and temperature. After immersion, the coupons are cleaned to remove corrosion products and reweighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell setup, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Potentiodynamic Polarization: The working electrode is polarized from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s). The resulting current is measured as a function of the applied potential to generate Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at its open circuit potential over a wide frequency range (e.g., 100 kHz to 10 mHz). The impedance data is then analyzed using equivalent circuit models.

Quantum Chemical Calculations

DFT calculations are typically performed using software packages like Gaussian. The molecular geometry of the inhibitor is optimized, and then quantum chemical parameters are calculated using a specific basis set (e.g., B3LYP/6-31G(d,p)). These calculations provide theoretical insights into the inhibitor's electronic properties and its interaction with the metal surface.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_mechanism Mechanism of Action of 3-OYA cluster_adsorption Adsorption Process Metal Surface (Fe) Metal Surface (Fe) Protective Film Protective Film 3-OYA Molecule 3-OYA Molecule 3-OYA Molecule->Metal Surface (Fe) Physisorption Physisorption 3-OYA Molecule->Physisorption Electrostatic Interaction Chemisorption Chemisorption 3-OYA Molecule->Chemisorption Coordinate Bond Formation

Figure 1: Proposed mechanism of corrosion inhibition by this compound.

G cluster_workflow Experimental Workflow Material Preparation Material Preparation Weight Loss Test Weight Loss Test Material Preparation->Weight Loss Test Electrochemical Tests Electrochemical Tests Material Preparation->Electrochemical Tests Data Analysis Data Analysis Weight Loss Test->Data Analysis Electrochemical Tests->Data Analysis DFT Calculations DFT Calculations DFT Calculations->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion

The available experimental and theoretical data strongly support the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media. Its performance, characterized by high inhibition efficiency, is attributed to the formation of a stable and protective adsorbed film on the metal surface through a mixed physisorption and chemisorption mechanism.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(1,3-Oxazol-5-yl)aniline Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole motif, often coupled with an aniline or related nitrogen-containing ring system, represents a promising scaffold in the design of novel therapeutic agents. This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of 1,3-oxazole sulfonamide analogs, which share key structural features with 3-(1,3-oxazol-5-yl)aniline, as potent inhibitors of cancer cell growth. The primary mechanism of action for these compounds has been identified as the inhibition of tubulin polymerization. This document summarizes quantitative biological data, details experimental methodologies, and provides visualizations of the experimental workflow to facilitate further research and development in this area.

Comparative Analysis of Biological Activity

A series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results, presented as the mean GI50 values (the concentration required to inhibit the growth of 50% of cancer cells), highlight the significant impact of substitutions on the aniline ring on the anticancer potency.

Table 1: In Vitro Anticancer Activity of 1,3-Oxazole Sulfonamide Analogs

Compound IDAniline Substituent (R)Mean GI50 (nM)
1 2-Chloro-5-methylphenyl48.8
2 1-Naphthyl44.7
3 Phenyl>10,000
4 4-Methylphenyl>10,000
5 4-Methoxyphenyl>10,000
6 4-Chlorophenyl1,260
7 2,4-Dichlorophenyl794
8 2,5-Dichlorophenyl562
9 2-Chloro-4-fluorophenyl631

Data synthesized from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.[1]

Structure-Activity Relationship Summary:

The data reveals several key SAR trends for this class of compounds:

  • Unsubstituted and Monosubstituted Phenyl Ring: Analogs with an unsubstituted phenyl group or simple alkyl or methoxy substitutions on the phenyl ring of the sulfonamide (compounds 3, 4, and 5) were largely inactive, with GI50 values exceeding 10,000 nM.[1]

  • Halogenation: The introduction of halogens on the aniline ring significantly enhanced the anticancer activity. A single chloro-substituent (compound 6) resulted in a substantial increase in potency.[1]

  • Dichloro Substitution: Dichloro-substituted analogs (compounds 7, 8, and 9) exhibited even greater potency, with GI50 values in the sub-micromolar range. The position of the chloro groups influenced the activity.[1]

  • Fused Aromatic System: Replacement of the phenyl ring with a naphthyl group (compound 2) resulted in very high potency, indicating that a larger, more hydrophobic aromatic system is well-tolerated and beneficial for activity.[1]

  • Combined Substitutions: The most potent compound in this series (compound 1) featured a combination of a chloro and a methyl group on the aniline ring, suggesting that a specific combination of electronic and steric factors is optimal for high potency.[1]

These findings strongly suggest that halogenated and alkyl-substituted anilines are key to achieving potent and selective inhibition of leukemia cell lines within this chemical series.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

To elucidate the mechanism underlying the observed antiproliferative effects, select potent analogs were evaluated for their ability to inhibit tubulin polymerization in vitro. These experiments confirmed that this class of 1,3-oxazole sulfonamides effectively binds to tubulin, leading to the depolymerization of microtubules within cells.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The antiproliferative activity of the synthesized 1,3-oxazole sulfonamide analogs was determined using the NCI-60 human tumor cell line screening assay.[1]

  • Cell Lines: The screen utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Initial Screen: All compounds were initially tested at a single high concentration (typically 10 µM).

  • Five-Dose Assay: Compounds showing significant growth inhibition in the initial screen were selected for a five-dose response curve to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

  • Data Analysis: The GI50 values were calculated for each cell line, and the mean GI50 across all 60 cell lines was used for comparative analysis.

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence-based reporter, and either a test compound, a positive control (e.g., paclitaxel for polymerization enhancement or colchicine for inhibition), or a negative control (DMSO) was prepared.

  • Incubation: The reaction mixture was incubated at 37°C to allow for tubulin polymerization.

  • Fluorescence Measurement: The fluorescence was monitored over time. An increase in fluorescence indicates tubulin polymerization, while a decrease or lack of increase suggests inhibition.

  • Data Analysis: The polymerization curves for the test compounds were compared to those of the controls to determine their effect on tubulin dynamics.[1]

Visualizations

Below are diagrams illustrating the general synthetic scheme for the 1,3-oxazole sulfonamide analogs and the workflow for their biological evaluation.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_biological_evaluation Biological Evaluation start Starting Materials (Substituted Anilines) step1 Sulfonamide Formation start->step1 step2 1,3-Oxazole Ring Formation step1->step2 product Final 1,3-Oxazole Sulfonamide Analogs step2->product nci60 NCI-60 Cell Line Screen (Antiproliferative Activity) product->nci60 Test Compounds tubulin_assay Tubulin Polymerization Assay (Mechanism of Action) nci60->tubulin_assay Select Potent Analogs sar_analysis Structure-Activity Relationship Analysis nci60->sar_analysis tubulin_assay->sar_analysis

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_cell Cancer Cell tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis compound This compound Analog (Tubulin Inhibitor) compound->tubulin Inhibits Polymerization

Caption: Mechanism of action via tubulin polymerization inhibition.

References

A Computational and Comparative Guide to the Inhibitory Mechanism of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(1,3-Oxazol-5-yl)aniline with other inhibitors, supported by a proposed validation framework using Density Functional Theory (DFT) calculations. While direct DFT studies on the enzymatic inhibitory mechanism of this compound are not extensively available in public literature, this document outlines a robust hypothetical validation pathway based on its known activity against phosphoglycerate dehydrogenase (PGDH) and comparative data from other well-characterized inhibitors of the same target.

Introduction

This compound has been identified as an inhibitor of phosphoglycerate dehydrogenase (PGDH), an enzyme that catalyzes a key step in the serine biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to support rapid proliferation, making PGDH a promising target for cancer therapy. Validating the inhibitory mechanism of novel compounds like this compound is crucial for rational drug design and optimization. DFT calculations offer a powerful in-silico approach to elucidate binding modes, interaction energies, and the electronic basis of inhibition at an atomic level.

This guide will compare the reported and predicted performance of this compound with other known PGDH inhibitors, provide detailed experimental protocols for validation, and present a hypothetical DFT-based workflow for characterizing its inhibitory mechanism.

Comparative Performance of PGDH Inhibitors

To contextualize the potential efficacy of this compound, it is compared with other known PGDH inhibitors. The following table summarizes key performance metrics from both experimental and computational studies.

Compound Target Inhibition Metric (IC50/Ki) Computational Data (Binding Energy, kcal/mol) Reference
This compound (Hypothetical) PGDHData not availableModeling required[1]
BI-4924 PGDHsingle-digit nanomolar potencyData not available[2]
CBR-5884 PGDHDecreases de novo serine synthesisTargets a cysteine residue[2]
NCT-503 PGDHAffects oligomerization stateData not available[2]
Azacoccone E (Natural Product) PGDHData not availableData not available[2]
Withangulatin A (Natural Product) PGDHData not availableData not available[2]

Proposed Inhibitory Mechanism and DFT Validation Workflow

The proposed inhibitory mechanism of this compound involves its binding to the active site of PGDH, preventing the substrate, 3-phosphoglycerate, from accessing the catalytic residues. DFT calculations can be employed to validate this hypothesis.

Inhibitory_Mechanism Proposed Inhibitory Mechanism of this compound on PGDH cluster_Enzyme PGDH Active Site cluster_Inhibitor Inhibitor cluster_Substrate Substrate PGDH PGDH Enzyme ActiveSite Active Site PGDH->ActiveSite contains Product Product Formation Inhibited ActiveSite->Product Catalysis Blocked Inhibitor This compound Inhibitor->ActiveSite Binds to Substrate 3-Phosphoglycerate Substrate->ActiveSite Binding Prevented

Caption: Proposed binding of this compound to the PGDH active site.

The following workflow outlines the steps for a comprehensive DFT-based validation.

DFT_Workflow DFT Calculation Workflow for Inhibitor Validation Start Start ProteinPrep Prepare PGDH Crystal Structure Start->ProteinPrep LigandPrep Optimize this compound Geometry Start->LigandPrep Docking Molecular Docking to Identify Binding Pose ProteinPrep->Docking LigandPrep->Docking DFT_Calc DFT Calculations (e.g., B3LYP/6-31G++(d,p)) Docking->DFT_Calc Analysis Analyze Binding Energy and Interactions DFT_Calc->Analysis End End Analysis->End

Caption: Workflow for DFT-based validation of the inhibitory mechanism.

Experimental Protocols

Experimental validation is essential to corroborate the findings from DFT calculations. Below are detailed protocols for key assays.

PGDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PGDH.

Materials:

  • Recombinant human PGDH enzyme

  • 3-Phosphoglycerate (substrate)

  • NAD+ (cofactor)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., BI-4924)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm (for NADH production)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the PGDH enzyme in each well of the microplate.

  • Add varying concentrations of the test compound or positive control to the wells. Include a DMSO control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, 3-phosphoglycerate.

  • Immediately measure the absorbance at 340 nm at regular intervals for 30 minutes to monitor the rate of NADH formation.

  • Calculate the initial reaction velocities and determine the IC50 value for the test compound.

Enzyme_Assay_Workflow PGDH Enzyme Inhibition Assay Workflow Start Start PrepareMix Prepare Reaction Mix (Buffer, NAD+, PGDH) Start->PrepareMix AddCompound Add Test Compound/Control PrepareMix->AddCompound Incubate Pre-incubate at 37°C AddCompound->Incubate AddSubstrate Add Substrate (3-Phosphoglycerate) Incubate->AddSubstrate Measure Measure Absorbance at 340 nm AddSubstrate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow of the PGDH enzyme inhibition assay.

Cell-Based Assay for PGDH Inhibition

This assay assesses the ability of the compound to inhibit PGDH activity within a cellular context.

Materials:

  • Cancer cell line with high PGDH expression (e.g., breast cancer cell line)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control inhibitor

  • Reagents for measuring intracellular serine levels or metabolic flux analysis

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or positive control for a specified period (e.g., 24-48 hours).

  • Harvest the cells and prepare cell lysates.

  • Measure the intracellular concentration of serine and other relevant metabolites using techniques like mass spectrometry.

  • Alternatively, perform metabolic flux analysis using labeled glucose or glutamine to trace the activity of the serine biosynthesis pathway.

  • Determine the effect of the compound on serine production and calculate the EC50 value.

Conclusion

While direct computational studies on the inhibitory mechanism of this compound against PGDH are yet to be published, the proposed DFT validation workflow, in conjunction with the provided experimental protocols, offers a comprehensive framework for its characterization. The comparative data on existing PGDH inhibitors highlight the potential of this compound class. Further investigation using the outlined methodologies will be instrumental in validating this compound as a promising therapeutic agent and in guiding the development of next-generation PGDH inhibitors.

References

A Comparative Guide to the Experimental and Theoretical Data of 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental and theoretical data for the compound 3-(1,3-Oxazol-5-yl)aniline. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide utilizes data from closely related structural analogs and theoretical calculations based on established computational chemistry methods. This approach offers valuable insights into the expected physicochemical and spectroscopic properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

The 1,3-oxazole motif is a key component in numerous biologically active compounds.[1] Similarly, the aniline scaffold is a fundamental building block in drug discovery. The combination of these two moieties in this compound suggests potential applications that warrant a deeper understanding of its structural and electronic characteristics.

Data Presentation

The following tables summarize the available and predicted data for this compound, comparing experimental findings (where available for analogs) with theoretical predictions.

Table 1: Physicochemical Properties

PropertyExperimental Data (Analog/Predicted)Theoretical/Predicted Data
Molecular FormulaC₉H₈N₂OC₉H₈N₂O
Molecular Weight160.17 g/mol [2]160.17 g/mol
Monoisotopic Mass160.06366 Da[3]160.06311 Da[3]
Physical FormSolid (predicted)[4]-
XlogP-1.3[3]

Table 2: Spectroscopic Data Comparison (¹H NMR, ¹³C NMR, FT-IR)

Technique Experimental (Expected) Theoretical (Calculated - Representative)
¹H NMR (CDCl₃, ppm)
Aniline Protons (m)6.6 - 7.2Similar range predicted by DFT calculations for aniline derivatives.[5]
Oxazole H-2 (s)~8.0Calculated shifts for oxazole protons vary with substituents.
Oxazole H-4 (s)~7.2Calculated shifts for oxazole protons vary with substituents.
NH₂ (br s)~3.7Chemical shift is highly dependent on solvent and concentration.
¹³C NMR (CDCl₃, ppm)
Aniline C-NH₂~147DFT calculations for aniline show this region.[5]
Aniline C-Oxazole~140-
Aniline CH113 - 130DFT calculations for aniline derivatives show this range.[5]
Oxazole C-2~151-
Oxazole C-4~125-
Oxazole C-5~155-
FT-IR (cm⁻¹)
N-H Stretch (Aniline)3500 - 3300Calculated frequencies for aniline N-H stretch are in this region.[6]
C=N Stretch (Oxazole)1650 - 1590-
C-O-C Stretch (Oxazole)1150 - 1020-
Aromatic C-H Stretch3100 - 3000Calculated frequencies for aniline C-H stretch are in this region.[6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility of results. The following are generalized protocols for the synthesis and characterization of compounds like this compound.

Synthesis of this compound (General Procedure)

A common method for the synthesis of 5-substituted-1,3-oxazoles involves the reaction of an α-haloketone with an amide. For this compound, a plausible synthetic route is outlined below.

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Van Leusen Reaction cluster_product Product 3-aminobenzaldehyde 3-aminobenzaldehyde reaction_step Base (e.g., K₂CO₃) Methanol, Reflux 3-aminobenzaldehyde->reaction_step tosylmethyl_isocyanide Tosylmethyl isocyanide (TosMIC) tosylmethyl_isocyanide->reaction_step product This compound reaction_step->product

Caption: Synthetic pathway for this compound via the Van Leusen oxazole synthesis.

Procedure:

  • To a solution of 3-aminobenzaldehyde in a suitable solvent like methanol, add an equimolar amount of tosylmethyl isocyanide (TosMIC).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be obtained using a spectrometer, typically with the sample prepared as a KBr pellet or as a thin film. The vibrational frequencies would be reported in wavenumbers (cm⁻¹).[7]

  • Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, with techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound.[7]

Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules.

Computational Details (Typical)
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a functional such as B3LYP.[6]

  • Basis Set: A basis set like 6-311++G(d,p) is commonly used for good accuracy.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To calculate the vibrational frequencies (IR spectrum) and confirm the optimized structure is a true minimum.

    • NMR Shielding Constants: To predict the ¹H and ¹³C NMR chemical shifts.[8]

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electronic transitions and reactivity.

Comparison Workflow

The following diagram illustrates the workflow for comparing experimental and theoretical data.

cluster_exp Experimental cluster_theo Theoretical cluster_comp Comparison & Analysis synthesis Synthesis & Purification nmr_exp NMR Spectroscopy (¹H, ¹³C) synthesis->nmr_exp ir_exp FT-IR Spectroscopy synthesis->ir_exp ms_exp Mass Spectrometry synthesis->ms_exp comparison Data Comparison nmr_exp->comparison ir_exp->comparison dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequencies geom_opt->freq_calc nmr_calc NMR Chemical Shifts geom_opt->nmr_calc freq_calc->comparison nmr_calc->comparison validation Validation of Theoretical Model comparison->validation

Caption: Workflow for the comparison of experimental and theoretical data.

Biological Activity Insights

While specific biological activity data for this compound is not extensively reported, oxazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][9] The aniline moiety is also a common feature in many bioactive molecules. Therefore, this compound represents a scaffold with potential for further investigation in drug discovery programs.

Conclusion

This guide provides a foundational comparison of the expected experimental and theoretical data for this compound. While direct experimental characterization is limited in the current literature, the analysis of its constituent fragments and the application of computational methods offer valuable predictions of its properties. Further experimental work is necessary to fully elucidate the characteristics and potential applications of this compound. The provided protocols and comparative data serve as a useful resource for researchers initiating studies on this and related heterocyclic systems.

References

Benchmarking the performance of 3-(1,3-Oxazol-5-yl)aniline against commercial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

This guide provides an objective comparison of the performance of Quizartinib (AC220), a potent second-generation FLT3 inhibitor, against other commercially available inhibitors targeting the same kinase. FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3 a key therapeutic target.[1] This document summarizes key experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Comparative Performance of FLT3 Inhibitors

The in vitro potency of Quizartinib against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common activating mutation in AML, is significantly high.[2][3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for Quizartinib and other commercial FLT3 inhibitors.

InhibitorTargetIC50 (nM)Cell Line
Quizartinib (AC220) FLT3-ITD 1.1 MV4-11 [2][3][4]
FLT3 (Wild-Type) 4.2 RS4;11 [2][3][4]
Gilteritinib (ASP2215)FLT30.29Biochemical Assay[5]
AXL0.73Biochemical Assay[5]
SorafenibRaf-16Biochemical Assay[5]
B-Raf20Biochemical Assay[5]
VEGFR-322Biochemical Assay[5]
Midostaurin (PKC412)FLT3--
Sunitinib (SU11248)Multiple targets including FLT3--
Lestaurtinib (CEP-701)FLT3--

Data for Midostaurin, Sunitinib, and Lestaurtinib IC50 values against FLT3 were not consistently available in the initial search results and would require further specific assays for a direct comparison.

Quizartinib demonstrates exceptional potency against the FLT3-ITD mutation, with an IC50 value of 1.1 nM in the MV4-11 human leukemia cell line, which is homozygous for this mutation.[3] Its potency against wild-type FLT3 is also in the low nanomolar range.[4] Furthermore, Quizartinib is highly selective for FLT3, with a 10-fold higher selectivity over other related kinases such as KIT, PDGFRα, and PDGFRβ.[2][3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Quizartinib Quizartinib (AC220) Quizartinib->Dimerization Inhibits RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

FLT3 signaling pathway and the point of inhibition by Quizartinib.

Experimental_Workflow Start Start Seed_Cells Seed FLT3-mutant cells (e.g., MV4-11) Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of inhibitor Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., WST-1) Incubate->Viability_Assay Measure_Signal Measure Absorbance/ Luminescence Viability_Assay->Measure_Signal Data_Analysis Analyze Data and Calculate IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

General workflow for a cell-based FLT3 inhibitor potency assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of FLT3 inhibitors.

Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.

Materials:

  • Recombinant human FLT3 enzyme

  • Substrate (e.g., AXLtide)

  • ATP

  • Test inhibitor (e.g., Quizartinib) dilutions

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test inhibitor in the appropriate buffer. Prepare a mixture of the FLT3 enzyme and substrate.

  • Set up Kinase Reaction: To a 96-well plate, add the FLT3 enzyme and substrate mixture, followed by the test inhibitor dilutions or vehicle control.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.[6]

  • Data Analysis: Normalize the data to positive (vehicle) and negative (no enzyme) controls and calculate the IC50 value by fitting the data to a dose-response curve.[7]

Cell-Based FLT3 Proliferation Assay (WST-1 Assay)

This assay determines the effect of an inhibitor on the proliferation of FLT3-dependent cancer cell lines.

Materials:

  • FLT3-ITD positive cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (e.g., Quizartinib)

  • WST-1 reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measure Cell Viability:

    • Add WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.[8]

  • Measure Absorbance: Measure the absorbance at 450 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of FLT3 inhibitors in a living organism.[9]

Procedure:

  • Xenograft Establishment: Subcutaneously inject FLT3-ITD positive cells (e.g., MV4-11) into immunocompromised mice.[9]

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer the test inhibitor (e.g., Quizartinib at 1-10 mg/kg) or vehicle control orally once daily.[3]

  • Efficacy Assessment: Measure tumor volume regularly to determine the extent of tumor growth inhibition. In some studies, survival is also monitored.[3][10]

Treatment with Quizartinib at 10 mg/kg has been shown to lead to complete tumor regression in a mouse xenograft model using MV4-11 cells.[3]

Conclusion

Quizartinib is a highly potent and selective second-generation FLT3 inhibitor, demonstrating significant efficacy in preclinical models of FLT3-ITD positive AML.[2][3] Its low nanomolar IC50 values against both wild-type and mutated FLT3 make it a valuable tool for researchers studying FLT3 signaling and a promising therapeutic agent. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of FLT3 inhibitors in the drug development pipeline.

References

Cross-Validation of Analytical Methods for the Characterization of 3-(1,3-Oxazol-5-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 3-(1,3-Oxazol-5-yl)aniline, a crucial intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is paramount for ensuring the identity, purity, and quality of this compound. This document outlines and cross-validates several instrumental methods, offering detailed experimental protocols and comparative performance data to aid researchers in method selection and implementation.

Comparative Data of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical techniques for the characterization of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance Spectroscopy (¹H & ¹³C NMR)Fourier-Transform Infrared Spectroscopy (FT-IR)Elemental Analysis (CHN)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.[1]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Absorption of infrared radiation by molecular vibrations.Combustion of the sample to convert elements to simple gases for quantification.
Information Provided Purity, QuantificationMolecular Weight, Fragmentation Pattern, Purity, QuantificationMolecular Structure, Isomer identificationFunctional GroupsElemental Composition, Empirical Formula
Selectivity Moderate to HighVery High[1]Very HighModerateLow
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range[2]mg rangeµg to mg rangeµg to mg range
Linearity (R²) Typically > 0.999Typically > 0.999Not ApplicableNot ApplicableNot Applicable
Precision (%RSD) < 2%< 5%Not ApplicableNot Applicable< 0.4%
Accuracy (% Recovery) 98-102%95-105%Not ApplicableNot Applicable97-103%
Analysis Time 5-15 minutes per sample5-15 minutes per sample5-30 minutes per sample< 5 minutes per sample~10 minutes per sample

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and quantifying it in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic amines. A typical gradient could be:

    • 0-1 min: 10% Acetonitrile

    • 1-8 min: 10% to 90% Acetonitrile

    • 8-10 min: 90% Acetonitrile

    • 10-12 min: 90% to 10% Acetonitrile

    • 12-15 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for identification and trace-level quantification.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions: As described for HPLC-UV.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Predicted [M+H]⁺: m/z 161.07.

  • Sample Preparation: Similar to HPLC-UV, but lower concentrations (e.g., 1-100 ng/mL) are typically used.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used.

    • Data is typically acquired over a spectral width of 0-12 ppm.

    • Expected signals would include aromatic protons and protons from the oxazole ring.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • Data is typically acquired over a spectral width of 0-200 ppm.

    • Expected signals would correspond to the nine carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr and press into a thin pellet.

  • Data Acquisition:

    • Spectra are typically recorded from 4000 to 400 cm⁻¹.

    • Expected Characteristic Peaks:

      • ~3400-3300 cm⁻¹ (N-H stretching of the amine)

      • ~1620-1580 cm⁻¹ (C=C and C=N stretching)

      • ~1100-1000 cm⁻¹ (C-O-C stretching of the oxazole ring)

Elemental Analysis (CHN)

This technique determines the mass fractions of carbon, hydrogen, and nitrogen to confirm the empirical formula.

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: An accurately weighed sample (1-2 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Theoretical Values for C₉H₈N₂O:

    • Carbon (C): 67.49%

    • Hydrogen (H): 5.03%

    • Nitrogen (N): 17.49%

Mandatory Visualizations

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Cross-Validation Parameters HPLC HPLC-UV Purity Purity HPLC->Purity Quantification Quantification HPLC->Quantification LCMS LC-MS/MS Specificity Specificity / Identity LCMS->Specificity LCMS->Purity LCMS->Quantification NMR NMR NMR->Specificity Structure Structure Elucidation NMR->Structure FTIR FT-IR FTIR->Specificity EA Elemental Analysis Composition Elemental Composition EA->Composition Structure->Purity Confirms Main Component Composition->Quantification Supports Purity Assessment

Caption: Cross-validation workflow for analytical methods.

Logical_Relationship cluster_qualitative Qualitative Analysis (Identity & Structure) cluster_quantitative Quantitative Analysis (Purity & Assay) NMR ¹H & ¹³C NMR Unambiguous Structure HPLC HPLC-UV Purity & Quantification NMR->HPLC Confirms Identity of Peak MS Mass Spectrometry Molecular Weight & Fragmentation LCMS LC-MS/MS High Sensitivity Quantification MS->LCMS Basis for Detection IR FT-IR Functional Groups IR->HPLC Supports Identity EA Elemental Analysis Elemental Composition HPLC->EA Correlates with Purity Compound This compound Compound->NMR Compound->MS Compound->IR

References

Evaluating 3-(1,3-Oxazol-5-yl)aniline: A Comparative Guide to In-Situ and Ex-Situ Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of small molecule therapeutics necessitates robust and multifaceted evaluation methodologies. For compounds like 3-(1,3-oxazol-5-yl)aniline, a heterocyclic amine with potential pharmacological activity, a comprehensive understanding of its performance requires a combination of analytical techniques. This guide provides a comparative overview of in-situ and ex-situ approaches for evaluating the efficacy and mechanism of action of this compound, supported by detailed experimental protocols and data presentation formats.

Hypothetical Biological Context: Targeting Tubulin Polymerization

For the purpose of this guide, we will hypothesize that this compound has been identified as a potential anticancer agent that functions by inhibiting tubulin polymerization, a critical process in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following sections will compare in-situ and ex-situ methods for validating this proposed mechanism and evaluating the compound's performance.

Signaling Pathway Diagram

G cluster_0 Cellular Environment This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin Dimers->Microtubule Inhibition Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces G cluster_0 CETSA Workflow A Treat cells with This compound B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Quantify soluble tubulin (e.g., Western Blot, ELISA) C->D E Plot thermal stability curve and determine melting temperature (Tm) D->E G cluster_0 MALDI-MSI Workflow A Administer this compound to an animal model B Harvest and freeze target tissue (e.g., tumor) A->B C Section the tissue using a cryostat B->C D Coat the tissue section with a MALDI matrix C->D E Acquire mass spectra across the tissue surface D->E F Generate ion-density maps for the drug and its metabolites E->F G cluster_0 LC-MS/MS Workflow A Collect blood samples at different time points post-dosing B Isolate plasma by centrifugation A->B C Extract drug and metabolites (e.g., protein precipitation, SPE) B->C D Separate analytes using liquid chromatography (LC) C->D E Detect and quantify using tandem mass spectrometry (MS/MS) D->E F Generate concentration-time profile E->F

References

Unveiling the Anticancer Potential: A Comparative Analysis of 3-(1,3-Oxazol-5-yl)aniline and Related Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive comparison of the biological activity of 3-(1,3-Oxazol-5-yl)aniline and other selected aniline derivatives, with a specific focus on their anticancer properties. By examining experimental data and elucidating the underlying mechanisms of action, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for navigating the structure-activity relationships within this promising class of compounds.

Comparative Cytotoxicity of Aniline Derivatives

The in vitro cytotoxic activity of this compound and a curated selection of structurally related aniline derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined using the widely accepted MTT assay. The results, summarized in the table below, offer a quantitative comparison of the anticancer potential of these molecules.

CompoundCancer Cell LineIC50 (µM)Reference
4-(1,3-Oxazol-5-yl)aniline HeLa (Cervical Cancer)10.64 - 33.62[1]
IMR-32 (Neuroblastoma)10.64 - 33.62[1]
MCF-7 (Breast Cancer)10.64 - 33.62[1]
Pegaharoline A (A novel aniline derivative) A549 (Non-Small Cell Lung Cancer)2.39 ± 0.27[2]
PC9 (Non-Small Cell Lung Cancer)3.60 ± 0.41[2]
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine SNB-19 (CNS Cancer)<10[3][4]
OVCAR-8 (Ovarian Cancer)<10[3][4]
NCI-H460 (Lung Cancer)<10[3][4]
Cisplatin (Control) HeLa, IMR-32, MCF-713.54 - 14.08[1]

Note: The data for 4-(1,3-Oxazol-5-yl)aniline is presented as a range, reflecting the activity of a series of related derivatives.[1] Pegaharoline A is a novel, complex aniline derivative included for its potent activity.[2] The oxadiazole derivative is included to showcase a related heterocyclic aniline with significant potency.[3][4]

Experimental Protocols

The determination of the cytotoxic activity of the compared aniline derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability.

MTT Assay Protocol
  • Cell Plating: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • Compound Treatment: The test compounds, including this compound and other derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Aniline derivatives often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer cells. Two of the most critical pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the PI3K/Akt/mTOR pathway. These pathways play a central role in regulating cell proliferation, survival, and apoptosis. The inhibition of these pathways can lead to the suppression of tumor growth and induction of cancer cell death.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway

Conclusion

The comparative analysis of this compound and its structural analogs highlights the significant potential of the oxazole-containing aniline scaffold in the development of novel anticancer agents. The presented data, while not exhaustive, provides a solid foundation for further investigation into the structure-activity relationships governing the cytotoxicity of these compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of derivatives to identify lead candidates with improved potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds, paving the way for the rational design of next-generation cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-(1,3-Oxazol-5-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(1,3-Oxazol-5-yl)aniline, a chemical compound used in research and development, is crucial for maintaining laboratory safety and environmental protection. This guide provides essential information on the appropriate handling and disposal procedures for this compound, based on general safety protocols for aniline derivatives.

It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. The SDS contains detailed information regarding the compound's specific hazards, handling precautions, and disposal requirements. The following information is based on general guidelines for similar chemical structures and should be used as a supplement to, not a replacement for, the manufacturer's SDS.

Immediate Safety and Handling Precautions

Before disposal, it is essential to adhere to strict safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl, neoprene, or Viton), safety goggles, and a fully buttoned lab coat.[1] Nitrile gloves may not be recommended for aniline compounds.[1]

  • Ventilation: All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood to avoid inhalation of vapors.[1][2]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs indicating the potential hazards.[1]

  • Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular waste stream.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a compatible, properly labeled hazardous waste container.[1][3] Polyethylene containers are often suitable.[1]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include information on the hazards associated with the compound (e.g., "Toxic," "Irritant"). While the specific hazards for this compound are not detailed in the provided search results, aniline and its derivatives are generally toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[5][6][7]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • Follow your institution's guidelines regarding the maximum amount of hazardous waste that can be stored and the time limits for accumulation.

  • Disposal Request:

    • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide them with the specific details of the waste, including the chemical name and quantity.

Quantitative Safety and Disposal Data Summary

The following table summarizes key information for aniline, which may be analogous to this compound. Refer to the specific SDS for the target compound for precise data.

ParameterValue (for Aniline)Source
Oral Acute Toxicity (LD50, rat) 250 mg/kg[4]
Dermal Acute Toxicity (LD50, rabbit) 820 mg/kg[4]
Inhalation Acute Toxicity (LC50, mouse) 248 ppm (4 h)[4]
Flash Point 70 °C[5]
Lower Flammable Limit 1.3%[5]
Upper Flammable Limit 11%[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Obtain specific SDS for This compound ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood collect_waste Collect waste in a compatible, labeled container fume_hood->collect_waste store_waste Store sealed container in a designated hazardous waste area collect_waste->store_waste contact_ehs Contact EH&S or licensed waste disposal contractor store_waste->contact_ehs end Waste removed by authorized personnel contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.

References

Essential Safety and Operational Guide for 3-(1,3-Oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 3-(1,3-Oxazol-5-yl)aniline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed steps for handling, personal protection, and disposal.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical with multiple routes of toxicity.[1] It is crucial to handle this compound with stringent safety measures.

Summary of Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Damage: Causes damage to organs (specifically blood) through prolonged or repeated exposure.[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Allergic Reaction: May cause an allergic skin reaction.[1]

  • Genetic Defects: Suspected of causing genetic defects.[1]

  • Cancer Hazard: Suspected of causing cancer.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Flammability: Combustible liquid.[1]

Hazard StatementGHS Classification
Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331)[1]Acute Toxicity, Oral (Category 3)[1]
Acute Toxicity, Dermal (Category 3)[1]
Acute Toxicity, Inhalation (Category 3)[1]
Causes serious eye damage (H318)[1]Serious Eye Damage (Category 1)[1]
May cause an allergic skin reaction (H317)[1]Skin Sensitisation (Category 1)[1]
Suspected of causing genetic defects (H341)[1]Germ Cell Mutagenicity (Category 2)[1]
Suspected of causing cancer (H351)[1]Carcinogenicity (Category 2)[1]
Causes damage to organs (Blood) through prolonged or repeated exposure (H372)[1]Specific Target Organ Toxicity - Repeated Exposure (Category 1)[1]
Very toxic to aquatic life with long lasting effects (H410)[1]Chronic Aquatic Toxicity (Category 1)[1]
Combustible liquid (H227)[1]Flammable Liquids (Category 4)[1]
Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound, a comprehensive PPE protocol is mandatory.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles that meet the ANSI Z.87.1 1989 standard.[2] A face shield should be worn over safety glasses if there is a risk of splashing.[2]
Skin Protection Gloves: Wear chemically resistant gloves.[1][3] For aniline compounds, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended; nitrile gloves are not generally recommended due to poor compatibility.[4] Protective Clothing: A flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly to cover as much skin as possible.[2] Long pants and closed-toe, closed-heel shoes are required.[2]
Respiratory Protection All handling of this chemical must be conducted in a properly functioning chemical fume hood.[5][6] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator is required.[2]
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Obtain Special Instructions: Before use, obtain and read all special instructions and the Safety Data Sheet (SDS).[1] Do not handle until all safety precautions have been read and understood.[1]

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.

  • PPE: Don the appropriate PPE as specified in the table above.

  • Emergency Equipment: Locate the nearest emergency shower and eyewash station. Ensure they are accessible and operational.

Handling:

  • Ventilation: Conduct all work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid Contact: Avoid all contact with skin and eyes and inhalation of vapor or mist.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]

  • Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Resealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Incompatibilities: Store away from oxidizing agents, iron and iron salts, and zinc.[1]

Disposal Plan: Step-by-Step Waste Management

Immediate Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For spills, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[7]

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Waste Disposal:

  • Classification: Treat all waste containing this compound as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[7]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[7]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area with secondary containment.

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by an approved hazardous waste management service.[8] Under no circumstances should this chemical be disposed of down the drain.[7][8]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Read SDS & Instructions prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handling1 Work in Fume Hood prep4->handling1 Proceed to Handling handling2 Avoid Contact & Inhalation handling1->handling2 spill1 Evacuate & Ventilate handling1->spill1 Spill Occurs handling3 Control Ignition Sources handling2->handling3 handling4 Store in Sealed Container handling3->handling4 disp1 Treat as Hazardous Waste handling4->disp1 Generate Waste disp2 Segregate Waste Streams disp1->disp2 disp3 Use Labeled, Sealed Container disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4 spill2 Contain with Inert Material spill1->spill2 spill3 Collect & Dispose as Waste spill2->spill3 spill3->disp4 Dispose of Spill Waste

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.